molecular formula C20H24N8O2 B606548 CCT244747

CCT244747

Cat. No.: B606548
M. Wt: 408.5 g/mol
InChI Key: IENLGMOXAQMNEH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCT244747 is a potent inhibitor of checkpoint kinase 1 (Chk1;  IC50 = 8 nM). It is selective for Chk1 over FLT3, Chk2, and CDK1 (IC50s = 600, >10,000, and >10,000 nM, respectively) as well as a panel of 121 additional kinases at a concentration of 10 μM. This compound reverses cell cycle arrest at the G2/M phase induced by etoposide and SN-38 in HT-29 cells and gemcitabine in SW620 cells, indicating cellular G2 checkpoint abrogation. It potentiates the genotoxicity of SN-38, gemcitabine, and etoposide in HT-29, SW620, MiaPaCa-2, and Calu-6 cells with potentiation index (PI) values ranging from 1.9-8.5, 2.6-12.2, 5-16, and 1.4-5.6, respectively. In vivo, this compound (75 mg/kg), in combination with irinotecan or gemcitabine, increases the delay of tumor growth in SW620 and Calu-6 mouse xenograft models, respectively.>This compound is a novel potent, highly selective, orally active ATP-competitive CHK1 inhibitor with potential anticancer activity. This compound inhibited cellular CHK1 activity (IC 29-170 nmol/L), significantly enhanced the cytotoxicity of several anticancer drugs, and abrogated drug-induced S and G arrest in multiple tumor cell lines. This compound represents the first structural disclosure of a highly selective, orally active CHK1 inhibitor and warrants further evaluation alone or combined with genotoxic anticancer therapies.

Properties

IUPAC Name

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENLGMOXAQMNEH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CCT244747: A Technical Guide to its Mechanism of Action in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CCT244747, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), in the context of the DNA Damage Response (DDR). This document outlines the core pharmacology, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of CHK1, a critical serine/threonine kinase in the DDR signaling network.[1][2] In response to DNA damage, CHK1 is activated and phosphorylates a variety of downstream substrates to initiate cell cycle arrest, primarily at the S and G2/M phases.[3] This provides time for DNA repair to occur before the cell enters mitosis.

Many cancer cells have defects in their G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints for survival, especially when under genotoxic stress from chemotherapy or radiation.[3] this compound exploits this dependency. By inhibiting CHK1, this compound abrogates the S and G2/M checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis.[1] This leads to a form of mitotic catastrophe and subsequent apoptosis, thereby enhancing the cytotoxic effects of DNA-damaging agents.[1]

The inhibition of CHK1 by this compound leads to a number of key molecular changes:

  • Inhibition of CHK1 Autophosphorylation: this compound prevents the autophosphorylation of CHK1 at serine 296 (pS296), a marker of CHK1 activity.[1]

  • Prevention of Downstream Phosphorylation: It blocks the CHK1-mediated inhibitory phosphorylation of CDC25 phosphatases. This leads to the activation of Cyclin-Dependent Kinase 1 (CDK1).

  • Modulation of CDK1 Activity: The prevention of inhibitory phosphorylation on tyrosine 15 of CDK1 (pY15 CDK1) is a key indicator of CHK1 inhibition and results in increased CDK1 activity, driving cells into mitosis.[1]

  • Increased DNA Damage Markers: The forced entry into mitosis with unrepaired DNA leads to an increase in markers of DNA damage, such as phosphorylated histone H2AX (γH2AX).

  • Induction of Apoptosis: Ultimately, the accumulation of catastrophic DNA damage triggers programmed cell death, evidenced by markers like cleaved PARP (c-PARP).

Signaling Pathway of DNA Damage Response and this compound Intervention

The following diagram illustrates the canonical DNA damage response pathway and the point of intervention for this compound.

cluster_0 Upstream Activation cluster_1 CHK1 Regulation cluster_2 Downstream Effectors DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM activates DNA Damage->ATR/ATM CHK1 CHK1 ATR/ATM->CHK1 phosphorylates (activates) ATR/ATM->CHK1 CDC25 CDC25 CHK1->CDC25 inhibits CHK1->CDC25 Cell Cycle\nArrest (S, G2/M) Cell Cycle Arrest (S, G2/M) CHK1->Cell Cycle\nArrest (S, G2/M) CHK1->Cell Cycle\nArrest (S, G2/M) This compound This compound This compound->CHK1 inhibits This compound->CHK1 CDK1 CDK1 CDC25->CDK1 activates CDC25->CDK1 Mitosis Mitosis CDK1->Mitosis promotes CDK1->Mitosis

Caption: this compound inhibits CHK1, preventing cell cycle arrest and forcing mitotic entry.

Quantitative Data

The following tables summarize the key in vitro potency and cellular activity of this compound across various cancer cell lines.

Table 1: In Vitro Kinase and Cellular Potency of this compound
Target/AssayIC50 (nM)Cell LinesNotes
Recombinant Human CHK1 8N/AHighly potent and selective against the primary target.[1]
FLT3 600N/A75-fold selectivity against FLT3.[1]
CHK2 >10,000N/A>1,000-fold selectivity against the functionally related kinase CHK2.[1][4]
CDK1 >10,000N/A>1,000-fold selectivity against the key cell cycle kinase CDK1.[1][4]
Cellular G2 Checkpoint Abrogation (MIA) 29 - 170HT29, SW620, MiaPaCa-2, Calu6Demonstrates potent inhibition of CHK1 function in a cellular context.[1][2][4]
Table 2: Cellular Cytotoxicity of this compound (Single Agent)
Cell LineGI50 (µM)Cancer Type
HT29 0.33Colon
SW620 3.0Colon
MiaPaCa-2 1.0Pancreatic
Calu6 2.0Lung

Data compiled from Walton et al., 2012.[1][4]

Table 3: Potentiation of Genotoxic Agents by this compound
Genotoxic AgentCell LineFold Potentiation
SN38 (Irinotecan metabolite) HT2911
Gemcitabine SW6205.5
Etoposide HT292.5
Cisplatin SW6204.1

Fold potentiation is the ratio of the GI50 of the genotoxic agent alone to the GI50 in combination with a fixed concentration of this compound. Data from Walton et al., 2012.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the growth inhibitory effects of this compound.

  • Cell Seeding: Plate cells in 96-well plates at a density of 1,000-2,500 cells per well and allow them to attach overnight.

  • Drug Treatment: Add serial dilutions of this compound (and/or genotoxic agents) to the wells and incubate for 96 hours.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which reflects cell number.

A 1. Seed Cells (96-well plate) B 2. Add this compound (Incubate 96h) A->B C 3. Fix with TCA (1h at 4°C) B->C D 4. Wash & Air Dry C->D E 5. Stain with SRB (30 min) D->E F 6. Wash with Acetic Acid & Air Dry E->F G 7. Solubilize Dye (10 mM Tris) F->G H 8. Read Absorbance (540 nm) G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Western Blotting for DDR Biomarkers

This protocol is optimized for the detection of phosphorylated proteins involved in the DNA damage response.

  • Cell Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Denature 20-50 µg of protein per sample by boiling in Laemmli loading buffer for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:

    • anti-pS296 CHK1

    • anti-total CHK1

    • anti-pY15 CDK1

    • anti-total CDK1

    • anti-γH2AX

    • anti-cleaved PARP

    • anti-GAPDH (loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Harvest: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at -20°C).

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNAse Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to degrade RNA, which also binds propidium iodide. Incubate at 37°C for 30 minutes.

  • Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.

  • Analysis: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the DNA content. The data is used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

A 1. Harvest Cells (~1x10^6) B 2. Fix in 70% Ethanol (≥30 min on ice) A->B C 3. Wash with PBS B->C D 4. Treat with RNase A (30 min at 37°C) C->D E 5. Stain with Propidium Iodide D->E F 6. Acquire & Analyze on Flow Cytometer E->F

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Conclusion

This compound is a highly potent and selective CHK1 inhibitor that effectively abrogates the S and G2/M DNA damage checkpoints.[1][2] Its mechanism of action, centered on forcing cells with damaged DNA into premature mitosis, makes it a powerful sensitizer to a range of genotoxic cancer therapies.[1] The preclinical data strongly support its further evaluation, both as a single agent in tumors with high intrinsic replicative stress and in combination with chemotherapy and radiation.[1] The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.

References

CCT244747: A Potent and Selective Inhibitor of Checkpoint Kinase 1 (CHK1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target and mechanism of action of CCT244747, a potent and orally bioavailable small molecule inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

The Cellular Target: Checkpoint Kinase 1 (CHK1)

The primary cellular target of this compound is Checkpoint Kinase 1 (CHK1) .[1][2][3][4] this compound is a highly selective, ATP-competitive inhibitor of CHK1, a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[2][4]

CHK1 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest in the S and G2 phases, allowing time for DNA repair before entry into mitosis.[5][6][7] Many tumor cells have defects in the G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2 checkpoints for survival, particularly in the presence of DNA damaging agents.[1][8] By inhibiting CHK1, this compound abrogates these critical checkpoints, leading to premature mitotic entry with unrepaired DNA, ultimately resulting in enhanced cancer cell death (mitotic catastrophe) and apoptosis.[1][7]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

KinaseIC50 (nM)Fold Selectivity vs. CHK1
CHK1 8 1
FLT360075
CHK2>10,000>1,250
CDK1>10,000>1,250

Data compiled from multiple sources.[2][9][10]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 / GI50 (nM)
HT29 (Colon)G2 Checkpoint Abrogation (MIA)29
Cytotoxicity (SRB)330 - 3,000
SW620 (Colon)G2 Checkpoint Abrogation (MIA)170
Cytotoxicity (SRB)330 - 3,000
MiaPaCa-2 (Pancreatic)G2 Checkpoint Abrogation (MIA)Not explicitly stated, but in the range of 29-170
Cytotoxicity (SRB)330 - 3,000
Calu-6 (Lung)G2 Checkpoint Abrogation (MIA)Not explicitly stated, but in the range of 29-170
Cytotoxicity (SRB)330 - 3,000

MIA: Mitosis Induction Assay; SRB: Sulforhodamine B. Data represents a range from multiple experiments.[1][6][9]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the CHK1 signaling pathway, a critical component of the DNA damage response.

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress, Genotoxic Agents) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates (pS317/S345) CDC25A CDC25A CHK1->CDC25A phosphorylates & inhibits CDC25C CDC25C CHK1->CDC25C phosphorylates & inhibits CDK2 CDK2/Cyclin E/A CDC25A->CDK2 activates CDK1 CDK1/Cyclin B CDC25C->CDK1 activates S_Phase S-Phase Progression CDK2->S_Phase G2_M_Transition G2/M Transition CDK1->G2_M_Transition Apoptosis Apoptosis This compound This compound This compound->CHK1

Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro CHK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on recombinant CHK1 kinase activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human CHK1 enzyme.

    • Fluorescently labeled peptide substrate (e.g., 5-FAM-KKKVSRSGLYRSPSMPENLNRPR-COOH).[3]

    • ATP.

    • Kinase buffer (e.g., 50 mM HEPES, 0.01% BSA, 1 mM DTT, 10 mM MgCl2).

    • This compound serially diluted in DMSO.

    • Microfluidic capillary electrophoresis system or other suitable detection platform.

  • Procedure:

    • Prepare a reaction mixture containing recombinant CHK1 enzyme and the peptide substrate in kinase buffer.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

    • Initiate the kinase reaction by adding a final concentration of ATP (at its Km).

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction.

    • Measure the amount of phosphorylated peptide product using a suitable detection method.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular G2 Checkpoint Abrogation (Mitosis Induction Assay - MIA)

This ELISA-based assay determines the ability of this compound to overcome a genotoxic agent-induced G2 cell cycle arrest.[1][9]

Protocol:

  • Cell Seeding and Treatment:

    • Seed tumor cells (e.g., HT29) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a DNA damaging agent (e.g., etoposide) to induce G2 arrest.

    • Add serial dilutions of this compound to the cells. Include a positive control for mitotic arrest (e.g., nocodazole) and a vehicle control.

    • Incubate for 24-48 hours.

  • Cell Fixation and Staining:

    • Fix the cells with a suitable fixative (e.g., 4% formaldehyde).

    • Permeabilize the cells with a detergent-based buffer.

    • Block non-specific antibody binding.

    • Incubate with a primary antibody against a mitotic marker (e.g., phospho-histone H3).

    • Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of mitotic cells for each treatment condition.

    • Determine the IC50 for G2 checkpoint abrogation by plotting the percentage of mitotic cells against the log of this compound concentration.

Cytotoxicity Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, to assess the cytotoxic effects of this compound.[11][12]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Add serial dilutions of this compound to the wells.

    • Incubate for 96 hours.

  • Cell Fixation and Staining:

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[11][12]

    • Wash the plates with water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[11]

    • Wash away the unbound dye with 1% acetic acid and air dry.[11][12]

  • Measurement:

    • Solubilize the protein-bound dye with 10 mM Tris base solution.[11][12]

    • Read the absorbance at 510 nm using a microplate reader.[12]

    • Calculate the GI50 (the concentration of drug that inhibits cell growth by 50%).

Western Blotting for Biomarker Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in the CHK1 signaling pathway following treatment with this compound.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with a genotoxic agent in the presence or absence of this compound.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against:

      • pS296-CHK1 (a marker of CHK1 auto-phosphorylation and activity).[1]

      • pY15-CDK1 (a marker of G2/M arrest).[1]

      • Total CHK1 and CDK1 (as loading controls).

      • GAPDH or β-actin (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Panel Kinase_Assay->Selectivity_Panel G2_Abrogation G2 Checkpoint Abrogation (MIA) Selectivity_Panel->G2_Abrogation Cytotoxicity Cytotoxicity Assay (SRB) G2_Abrogation->Cytotoxicity Biomarker_Analysis Western Blot for Biomarkers Cytotoxicity->Biomarker_Analysis Xenograft_Models Tumor Xenograft Models Biomarker_Analysis->Xenograft_Models Pharmacodynamics Pharmacodynamic Studies Xenograft_Models->Pharmacodynamics

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Logical_Relationship This compound This compound Inhibits_CHK1 Inhibits CHK1 Kinase Activity This compound->Inhibits_CHK1 Abrogates_G2M Abrogates G2/M Checkpoint Inhibits_CHK1->Abrogates_G2M Premature_Mitosis Premature Mitotic Entry with Damaged DNA Abrogates_G2M->Premature_Mitosis Cell_Death Enhanced Cancer Cell Death (Apoptosis/Mitotic Catastrophe) Premature_Mitosis->Cell_Death

References

CCT244747: A Selective CHK1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR), playing a pivotal role in cell cycle arrest to allow for DNA repair.[1] In many cancer cells with defective G1 checkpoint mechanisms, often due to p53 mutations, survival becomes heavily reliant on the S and G2/M checkpoints, which are regulated by CHK1.[2][3] This dependency makes CHK1 an attractive therapeutic target. CCT244747 is a novel, potent, and highly selective ATP-competitive inhibitor of CHK1 that has demonstrated significant antitumor activity, both as a single agent and in combination with genotoxic anticancer drugs.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and preclinical efficacy, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Mechanism of Action

This compound functions as a selective inhibitor of CHK1, a key transducer kinase in the DNA damage response pathway.[4] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, facilitate DNA repair, and, in cases of severe damage, trigger apoptosis.[1] By inhibiting CHK1, this compound abrogates the S and G2/M checkpoints, preventing cancer cells from arresting their cell cycle to repair DNA damage.[2][4] This leads to the accumulation of DNA damage and ultimately forces the cells into mitotic catastrophe and apoptosis.[4] This mechanism is particularly effective in p53-deficient tumors that lack a functional G1 checkpoint and are therefore more dependent on the CHK1-mediated S and G2 checkpoints for survival.[2]

The CHK1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway and the point of intervention for this compound.

CHK1_Pathway cluster_0 DNA Damage cluster_1 Upstream Activation cluster_2 CHK1 Activation cluster_3 Downstream Effectors & Cell Cycle Arrest cluster_4 Therapeutic Intervention cluster_5 Cellular Outcomes DNA Damage DNA Damage (e.g., Replication Stress, Genotoxic Agents) ATR ATR DNA Damage->ATR activates ATM ATM DNA Damage->ATM activates CHK1 CHK1 ATR->CHK1 phosphorylates (S317, S345) pCHK1 p-CHK1 (Active) CDC25A CDC25A pCHK1->CDC25A inhibits by phosphorylation CDC25C CDC25C pCHK1->CDC25C inhibits by phosphorylation DNA_Repair DNA Repair pCHK1->DNA_Repair promotes CDK2 CDK2 CDC25A->CDK2 activates CDK1 CDK1 CDC25C->CDK1 activates S_Phase_Arrest S-Phase Arrest CDK2->S_Phase_Arrest progression blocked G2M_Arrest G2/M Arrest CDK1->G2M_Arrest progression blocked Apoptosis Apoptosis G2M_Arrest->Apoptosis leads to (in damaged cells) This compound This compound This compound->CHK1 inhibits

Caption: CHK1 signaling in DNA damage response and this compound inhibition.

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent and selective inhibitor of CHK1. The following table summarizes its inhibitory activity against CHK1 and other key kinases.

KinaseIC50 (nM)Selectivity vs. CHK1Reference
CHK1 8 -[4]
CHK2>10,000>1250-fold[4]
CDK1>10,000>1250-fold[4]
FLT360075-fold[4]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Activity

The cellular activity of this compound was assessed by its ability to abrogate the G2 checkpoint and inhibit cell growth in various human cancer cell lines.

Cell LineG2 Checkpoint Abrogation IC50 (nM)Cytotoxicity GI50 (µM)Reference
HT29 (Colon)290.33[2]
SW620 (Colon)1703[2]
MiaPaCa-2 (Pancreatic)Not specifiedNot specified[2]
Calu-6 (Lung)Not specifiedNot specified[2]

GI50 is the concentration of the drug that causes 50% inhibition of cell growth.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies of this compound were conducted in BALB/c mice.

Administration RouteDose (mg/kg)Cmax (µM)Tmax (min)Half-life (h)AUC (µM·h)Bioavailability (%)Reference
Intravenous (i.v.)103.6250.673.93-[6]
Oral (p.o.)100.98Not specified0.922.4361[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Cellular CHK1 Activity ELISA

This assay measures the ability of this compound to inhibit the autophosphorylation of CHK1 at Ser296 in cells.

Materials:

  • 96-well microplate

  • Cell lysis buffer

  • Anti-pan CHK1 antibody (coating)

  • Rabbit anti-phospho-CHK1 (Ser296) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound and/or a DNA damaging agent.

  • Lyse the cells and add the lysates to the anti-pan CHK1 antibody-coated wells.

  • Incubate for 2.5 hours at room temperature or overnight at 4°C.[5]

  • Wash the wells and add the rabbit anti-phospho-CHK1 (Ser296) antibody.

  • Incubate for 1 hour at room temperature.[5]

  • Wash and add the HRP-conjugated secondary antibody.

  • Incubate for 1 hour at room temperature.[5]

  • Wash and add TMB substrate.

  • Incubate for 30 minutes at room temperature in the dark.[5]

  • Add stop solution and read the absorbance at 450 nm.[5]

Cytotoxicity Sulforhodamine B (SRB) Assay

This assay determines the effect of this compound on cell viability.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Acetic acid

  • Tris base solution

  • Microplate spectrophotometer

Protocol:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat cells with a range of concentrations of this compound for the desired duration.

  • Fix the cells by adding cold 10% (w/v) TCA and incubating at 4°C for 1 hour.[4]

  • Wash the plates four times with tap water and allow to air dry.[4]

  • Stain the cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.[4]

  • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[4]

  • Solubilize the bound dye with 10 mM Tris base solution.[4]

  • Read the absorbance at 510 nm using a microplate reader.[4]

Western Blotting for Biomarker Modulation

This technique is used to assess the levels of key proteins and their phosphorylation status following treatment with this compound.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pS296 CHK1, anti-total CHK1, anti-pY15 CDK1, anti-total CDK1, anti-γH2AX, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells with this compound and/or a genotoxic agent.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[7]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody overnight at 4°C.[7]

  • Wash the membrane three times with TBST.[7]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST.[7]

  • Develop the blot using an ECL substrate and visualize the protein bands.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI)/RNase A staining solution

  • Flow cytometer

Protocol:

  • Treat cells with this compound and/or a DNA damaging agent.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.[8]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution.[8]

  • Incubate for 15-30 minutes at room temperature in the dark.[8]

  • Analyze the cell cycle distribution using a flow cytometer.

Experimental and Logical Workflows

Drug Discovery and Preclinical Evaluation Workflow for this compound

The following diagram outlines the typical workflow for the discovery and preclinical development of a targeted therapy like this compound.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Outcome Target_ID Target Identification (CHK1 in p53-deficient cancers) Fragment_Screening Fragment-Based Screening Target_ID->Fragment_Screening Lead_Opt Lead Optimization (Structure-Based Design) Fragment_Screening->Lead_Opt CCT244747_ID Identification of this compound Lead_Opt->CCT244747_ID Kinase_Assay Biochemical Kinase Assays (Potency & Selectivity) CCT244747_ID->Kinase_Assay Cellular_Assay Cellular Assays (Checkpoint Abrogation, Cytotoxicity) Kinase_Assay->Cellular_Assay Biomarker_Analysis Biomarker Analysis (Western Blot) Cellular_Assay->Biomarker_Analysis PK_Studies Pharmacokinetic Studies (Mouse Models) Biomarker_Analysis->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies PD_Studies Pharmacodynamic Studies (Biomarker Modulation in Tumors) Efficacy_Studies->PD_Studies Clinical_Candidate Clinical Candidate PD_Studies->Clinical_Candidate

Caption: Drug discovery and preclinical evaluation workflow.

Conclusion

This compound is a potent, selective, and orally bioavailable CHK1 inhibitor with a well-defined mechanism of action.[4] Preclinical data strongly support its potential as a therapeutic agent for the treatment of cancers with defective cell cycle checkpoints, particularly those with p53 mutations.[2] Its ability to abrogate DNA damage-induced S and G2/M arrest leads to enhanced tumor cell death, both as a monotherapy and in combination with genotoxic agents.[4][5] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on CHK1 inhibitors and related cancer therapies. Further clinical investigation of this compound and similar agents is warranted to fully elucidate their therapeutic potential.[5]

References

CCT244747: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel, potent, and selective CHK1 inhibitor, CCT244747, and its mechanism of inducing apoptosis in cancer cell lines. This document outlines the core signaling pathways affected by this compound, presents quantitative data on its efficacy, and details the experimental protocols used to elucidate its function.

Core Mechanism of Action: CHK1 Inhibition and Apoptotic Induction

This compound is an ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3][4] In many cancer cells with defective cell-cycle checkpoints (e.g., p53 mutations), there is an increased reliance on the S and G2/M checkpoints, which are regulated by CHK1, to repair DNA damage and maintain replication fork stability.[1][2][4]

By inhibiting CHK1, this compound abrogates the S and G2 cell cycle arrest that is often induced by genotoxic anticancer drugs.[1][2][5] This forces cells with damaged DNA to prematurely enter mitosis, leading to catastrophic DNA damage and subsequent apoptosis.[1][2] The induction of apoptosis is a key outcome of this compound treatment, particularly in combination with DNA-damaging agents.

The mechanism of this compound-induced apoptosis involves the inhibition of CHK1's downstream signaling. This leads to a decrease in the inhibitory phosphorylation of CDK1 (pY15 CDK1), a key regulator of the G2/M transition.[1][2] The subsequent activation of CDK1 drives cells into mitosis despite the presence of DNA damage. This is evidenced by the increase in biomarkers of DNA damage, such as γ-H2AX (pS139 H2AX), and apoptosis, such as cleaved PARP.[1][6]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling pathway affected by this compound, leading to apoptosis in cancer cells, particularly when combined with genotoxic agents.

CCT244747_Mechanism Signaling Pathway of this compound-Induced Apoptosis cluster_0 DNA Damage Response cluster_1 Cell Cycle Regulation cluster_2 Apoptotic Induction Genotoxic_Agents Genotoxic Agents (e.g., Gemcitabine, SN38) DNA_Damage DNA Damage Genotoxic_Agents->DNA_Damage pS296_CHK1 pS296 CHK1 (Active) DNA_Damage->pS296_CHK1 activates CHK1 CHK1 This compound This compound This compound->pS296_CHK1 inhibits CDK1 CDK1 pS296_CHK1->CDK1 prevents activation pY15_CDK1 pY15 CDK1 (Inactive) pS296_CHK1->pY15_CDK1 phosphorylates Mitotic_Catastrophe Mitotic Catastrophe CDK1->Mitotic_Catastrophe drives mitosis G2_M_Arrest S and G2/M Arrest pY15_CDK1->G2_M_Arrest G2_M_Arrest->DNA_Damage allows repair gamma_H2AX γ-H2AX (DNA Damage Marker) Mitotic_Catastrophe->gamma_H2AX Cleaved_PARP Cleaved PARP (Apoptosis Marker) Mitotic_Catastrophe->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: this compound inhibits active CHK1, leading to CDK1 activation and apoptosis.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting CHK1 and inducing cytotoxicity in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessIC50 ValueCell LinesNotes
CHK1 (enzymatic assay)7.7 nM-Potent and highly selective inhibition.[7]
G2 Checkpoint Abrogation29 nMHT29Abrogation of the G2 checkpoint is a key cellular effect.[7]
Cellular CHK1 Activity29 - 170 nMHT29, SW620, MiaPaCa-2, Calu6Varies across different cancer cell lines.[1][2][5]
CHK2>10 µM-Demonstrates high selectivity for CHK1 over CHK2.[7]
CDK1>10 µM-High selectivity for CHK1 over CDK1.[7]

Table 2: Cytotoxicity of this compound as a Single Agent

Cell LineGI50 ValueCancer Type
HT290.33 - 3 µMColon Cancer
SW6200.33 - 3 µMColon Cancer
MiaPaCa-20.33 - 3 µMPancreatic Cancer
Calu60.33 - 3 µMLung Cancer

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Table 3: Potentiation of Genotoxic Agents by this compound

Genotoxic AgentCancer Cell LineEffect of this compound Combination
GemcitabineHT29, SW620, Calu6Significantly enhanced cytotoxicity and antitumor effects.[1][2]
Irinotecan (SN38)HT29, SW620Significantly enhanced cytotoxicity and antitumor effects.[1][2]
5-fluoro-2'-deoxyuridine (5FdU)MultipleMarked potentiation of cytotoxicity.[1]
EtoposideHT29Abrogation of etoposide-induced cell-cycle arrest.[6]
RadiationT24, RT112, Cal27Increased sensitivity of bladder and head and neck cancer cell lines.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Western Blotting for Biomarker Analysis

This protocol is used to detect changes in protein expression and phosphorylation, which are indicative of this compound's mechanism of action.

Workflow Diagram:

Western_Blot_Workflow Western Blotting Experimental Workflow Cell_Treatment 1. Cell Treatment: Expose cancer cell lines to this compound and/or genotoxic agents. Protein_Extraction 2. Protein Extraction: Lyse cells to extract total protein. Cell_Treatment->Protein_Extraction Protein_Quantification 3. Protein Quantification: Determine protein concentration (e.g., BCA assay). Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE: Separate proteins by size. Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer: Transfer proteins to a membrane (e.g., PVDF). SDS_PAGE->Protein_Transfer Blocking 6. Blocking: Block non-specific binding sites. Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation: Incubate with antibodies against pS296 CHK1, pY15 CDK1, γ-H2AX, Cleaved PARP, etc. Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies. Primary_Antibody->Secondary_Antibody Detection 9. Detection: Use chemiluminescence to visualize protein bands. Secondary_Antibody->Detection Analysis 10. Analysis: Quantify band intensity to determine protein expression levels. Detection->Analysis

Caption: Standard workflow for analyzing protein biomarkers via Western blotting.

Detailed Steps:

  • Cell Culture and Treatment: Cancer cell lines are cultured to 70-80% confluency and then treated with this compound alone or in combination with a genotoxic agent for a specified duration.

  • Protein Extraction: Cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., pS296 CHK1, pY15 CDK1, γ-H2AX, cleaved PARP, and a loading control like GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle, demonstrating the abrogation of S and G2/M arrest by this compound.

Detailed Steps:

  • Cell Treatment and Harvesting: Cells are treated as described for Western blotting. After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A.

  • Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting data is analyzed using appropriate software to generate histograms that show the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content, and is used to assess the cytotoxic effects of this compound.

Detailed Steps:

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound, a genotoxic agent, or a combination of both.

  • Fixation: After the treatment period, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and then stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The absorbance is proportional to the cellular protein mass.

Conclusion

This compound is a highly selective and orally bioavailable CHK1 inhibitor that effectively induces apoptosis in cancer cell lines, particularly when used in combination with genotoxic agents.[1][2][5][7] Its mechanism of action, involving the abrogation of critical cell cycle checkpoints, leads to mitotic catastrophe and programmed cell death. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of targeting the CHK1 signaling pathway in oncology. Further investigation into this compound and similar CHK1 inhibitors is warranted to explore their full clinical potential.

References

Preclinical Efficacy of CCT244747: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CCT244747, also known as SRA737, is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair.[2][3] Many tumors exhibit defects in cell cycle checkpoints and experience increased replicative stress, making them reliant on CHK1 for survival.[1][4] Inhibition of CHK1 in such cancer cells can lead to the abrogation of cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis.[3][4] This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, both as a single agent and in combination with genotoxic therapies.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the activity of CHK1.[1] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, including CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and induces cell cycle arrest in the S and G2 phases, allowing time for DNA repair.[3] By inhibiting CHK1, this compound prevents this arrest, forcing cells with damaged DNA to enter mitosis prematurely, a catastrophic event that leads to cell death.[5][6]

dot

CCT244747_Mechanism_of_Action This compound Mechanism of Action cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., from Genotoxic Agents) CHK1_Activation CHK1 Activation DNA_Damage->CHK1_Activation Cell_Cycle_Arrest S/G2 Cell Cycle Arrest CHK1_Activation->Cell_Cycle_Arrest CHK1_Inhibition CHK1 Inhibition DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound This compound->CHK1_Inhibition Abrogation_of_Arrest Abrogation of S/G2 Arrest CHK1_Inhibition->Abrogation_of_Arrest Premature_Mitosis Premature Mitotic Entry Abrogation_of_Arrest->Premature_Mitosis Apoptosis Apoptosis Premature_Mitosis->Apoptosis

Caption: this compound inhibits CHK1, leading to the abrogation of DNA damage-induced cell cycle arrest.

Quantitative Data

In Vitro Kinase and Cellular Activity

This compound is a highly potent and selective inhibitor of CHK1.[1] Its activity has been characterized across various biochemical and cellular assays.

Parameter Value Assay Type Reference
CHK1 IC50 8 nMRecombinant Human CHK1 Kinase Assay[1]
FLT3 IC50 600 nMKinase Assay[1][7]
CHK2 IC50 >10,000 nMKinase Assay[1][7]
CDK1 IC50 >10,000 nMKinase Assay[1][7]
Cellular G2 Checkpoint Abrogation IC50 29 - 170 nMMitosis Induction Assay (MIA)[1][3]
Cellular GI50 0.33 - 3 µMSulforhodamine B (SRB) Assay[1][7]
In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other agents.

Tumor Model Treatment Outcome Reference
MYCN-driven Neuroblastoma (Transgenic Mouse Model) This compound (100 mg/kg, p.o., daily for 7 days)79% decrease in tumor volume[2]
HT29 Colon Tumor Xenograft This compound (75 mg/kg, p.o.) + GemcitabinePotent antitumor effects[7]
Calu6 Lung Cancer Xenograft This compound (75 mg/kg, p.o.) + GemcitabinePotent antitumor effects[7]
SW620 Colon Tumor Xenograft This compound (150 mg/kg, p.o.) + IrinotecanAntitumor activity[7]
Cal27 Head and Neck Xenograft This compound (100 mg/kg, p.o.) + RadiationRadiosensitization and tumor growth delay[5][7]

Experimental Protocols

In Vitro Assays

Cell Lines:

  • Human colon adenocarcinoma: HT29, SW620[1][7]

  • Human pancreatic carcinoma: MiaPaCa-2[7]

  • Human lung carcinoma: Calu-6[7]

  • Human bladder cancer: T24, RT112[5][7]

  • Human head and neck cancer: Cal27[5][7]

Cellular CHK1 Activity (Mitosis Induction Assay - MIA):

  • Cells are seeded in 96-well plates.

  • Cells are treated with a genotoxic agent (e.g., etoposide) to induce G2 arrest.[3]

  • Varying concentrations of this compound are added.

  • After incubation, cells are fixed and stained for phosphorylated histone H3 (a marker of mitosis) and with a DNA counterstain.

  • The percentage of mitotic cells is determined by high-content imaging.

  • IC50 values are calculated as the concentration of this compound that induces a 50% increase in the mitotic index.

Cytotoxicity (Sulphorhodamine B - SRB Assay):

  • Cells are seeded in 96-well plates.

  • Cells are exposed to a range of this compound concentrations for a specified duration.

  • Cells are fixed with trichloroacetic acid.

  • Fixed cells are stained with SRB dye.

  • The protein-bound dye is solubilized, and the absorbance is measured to determine cell density.

  • GI50 values (the concentration that inhibits cell growth by 50%) are calculated.[1]

Western Blotting for Biomarker Analysis:

  • Cells are treated with genotoxic agents and/or this compound.

  • Whole-cell lysates are collected and protein concentration is determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • Membranes are probed with primary antibodies against biomarkers such as pS296 CHK1, pY15 CDK1, γH2AX, and cleaved PARP.[3]

  • Horseradish peroxidase-conjugated secondary antibodies are used for detection.

  • Blots are developed using enhanced chemiluminescence.

dot

In_Vitro_Experimental_Workflow In Vitro Experimental Workflow cluster_assays Assays Cell_Seeding Cell Seeding (e.g., 96-well plates) Treatment Treatment (Genotoxic Agent +/- this compound) Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation MIA Mitosis Induction Assay (MIA) - Fixation - Staining (p-Histone H3, DNA) - Imaging Incubation->MIA SRB SRB Assay - Fixation - Staining (SRB) - Absorbance Reading Incubation->SRB Western_Blot Western Blot - Lysis - SDS-PAGE - Blotting & Probing Incubation->Western_Blot Data_Analysis Data Analysis (IC50, GI50, Biomarker Modulation) MIA->Data_Analysis SRB->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for in vitro evaluation of this compound.

In Vivo Studies

Animal Models:

  • BALB/c mice were used for pharmacokinetic studies.[3]

  • Athymic nude mice (e.g., CRTac:Ncr-Fox1nu) were used for human tumor xenograft establishment.[3][6]

  • Hemizygous TH-MYCN transgenic mice, which spontaneously develop neuroblastoma, were also utilized.[1][3]

Drug Formulation and Administration:

  • For in vivo experiments, this compound was formulated in a vehicle such as 10% DMSO, 5% Tween-80, 20% PEG400, and 65% water.[6]

  • The drug was administered orally (p.o.).[1][7]

Efficacy Evaluation:

  • Tumor growth was monitored by caliper measurements or Magnetic Resonance Imaging (MRI).[1][2]

  • Tumor growth delay and changes in tumor volume were the primary efficacy endpoints.[1][4]

  • For combination studies, this compound was often administered 16-24 hours after the genotoxic agent (e.g., gemcitabine).[2]

Pharmacodynamic Biomarker Analysis:

  • Tumor tissues were collected at specified time points after treatment.

  • Biomarker modulation (e.g., pS296 CHK1, pY15 CDK1) was assessed by methods such as western blotting or immunohistochemistry to confirm target engagement in vivo.[3]

dot

In_Vivo_Experimental_Workflow In Vivo Experimental Workflow Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to Required Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Treatment Administration (Vehicle, this compound, Chemo +/- this compound) Randomization->Treatment_Administration Monitoring Tumor Growth Monitoring (Calipers/MRI) Treatment_Administration->Monitoring PD_Analysis Pharmacodynamic Analysis (Tumor Collection for Biomarkers) Treatment_Administration->PD_Analysis Endpoint Endpoint Analysis (Tumor Volume, Growth Delay) Monitoring->Endpoint

Caption: A typical workflow for assessing the in vivo efficacy of this compound in xenograft models.

Conclusion

The preclinical data for this compound strongly support its development as a targeted anti-cancer agent. It is a potent and selective CHK1 inhibitor that demonstrates significant efficacy both as a single agent in tumors with high replicative stress (such as MYCN-driven neuroblastoma) and in combination with DNA-damaging chemotherapies and radiation in a variety of cancer types.[1][4][5] The oral bioavailability of this compound is a key advantage, facilitating its clinical development.[1] The well-characterized pharmacodynamic biomarkers provide a clear path for monitoring target engagement and biological activity in clinical trials.[3] Further clinical evaluation of this compound is warranted based on this robust preclinical evidence.[4]

References

Methodological & Application

Application Notes and Protocols for CCT244747 In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of CCT244747, a potent and selective CHK1 inhibitor, using a Sulforhodamine B (SRB) assay. Additionally, it summarizes the key cellular effects of this compound and provides diagrams to illustrate the experimental workflow and the targeted signaling pathway.

This compound is an ATP-competitive CHK1 inhibitor that has demonstrated significant potential in cancer therapy, primarily by abrogating the S and G2/M cell cycle checkpoints, thereby sensitizing cancer cells to genotoxic agents.[1][2][3]

Data Presentation

This compound In Vitro Activity

The following tables summarize the reported in vitro activity of this compound in various human cancer cell lines. This data is crucial for designing cytotoxicity experiments and interpreting the results.

Cell LineCancer TypeG2 Checkpoint Abrogation IC50 (nM)Cytotoxicity GI50 (µM)
HT29Colon290.33 - 3
SW620Colon1700.33 - 3
MiaPaCa-2PancreaticNot Reported0.33 - 3
Calu6LungNot Reported0.33 - 3

Table 1: Summary of this compound in vitro activity in various cancer cell lines. IC50 values represent the concentration required to inhibit 50% of the G2 checkpoint abrogation, while GI50 values indicate the concentration for 50% growth inhibition as determined by SRB assay. Data sourced from multiple studies.[1][2]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol for this compound

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HT29, SW620)

  • Complete cell culture medium

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (absorbance at 510-540 nm)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions or vehicle control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (OD) at 510-540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD of treated cells / OD of control cells) x 100]

    • Plot the percentage of growth inhibition against the log of this compound concentration to determine the GI50 value.

Mandatory Visualization

This compound Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare this compound Serial Dilutions D Treat Cells with this compound C->D E Incubate for 72-96h D->E F Fix Cells with Cold TCA G Stain with SRB F->G H Wash with Acetic Acid G->H I Solubilize Dye with Tris Base H->I J Measure Absorbance (510-540 nm) K Calculate % Growth Inhibition J->K L Determine GI50 Value K->L

A schematic overview of the Sulforhodamine B (SRB) cytotoxicity assay workflow for this compound.

This compound Signaling Pathway: CHK1 Inhibition and Cell Cycle Abrogation

G cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle Progression DNA_Damage DNA Damage (e.g., from Genotoxic Agents) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 CDC25A CDC25A CHK1->CDC25A Inhibition CDC25C CDC25C CHK1->CDC25C Inhibition CDK2 CDK2 CDC25A->CDK2 CDK1 CDK1 CDC25C->CDK1 S_Phase S-Phase Progression CDK2->S_Phase G2M_Phase G2/M Transition CDK1->G2M_Phase This compound This compound This compound->CHK1 Inhibition

Mechanism of action of this compound in abrogating the S and G2/M cell cycle checkpoints through CHK1 inhibition.

References

Application Notes and Protocols for the Combined Use of CCT244747 and Gemcitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the CHK1 inhibitor, CCT244747, in combination with the chemotherapeutic agent, gemcitabine. The information presented is based on preclinical studies and is intended to guide researchers in designing and executing experiments to explore the synergistic anti-cancer effects of this drug combination.

Introduction

Gemcitabine is a nucleoside analog that induces DNA damage and replication stress, primarily by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3] Many cancer cells, however, can bypass the cytotoxic effects of gemcitabine by activating cell cycle checkpoints, which allow for DNA repair. Checkpoint kinase 1 (CHK1) is a critical regulator of the S and G2/M checkpoints in response to DNA damage.[4][5]

This compound is a potent and selective inhibitor of CHK1.[4][6] By inhibiting CHK1, this compound abrogates the gemcitabine-induced cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely. This leads to increased genomic instability, mitotic catastrophe, and ultimately, enhanced cancer cell death.[4] The combination of this compound and gemcitabine has demonstrated significant synergistic cytotoxicity in various cancer cell lines and in vivo tumor models.[4][7]

Mechanism of Synergistic Action

The synergistic effect of combining this compound with gemcitabine stems from the abrogation of DNA damage-induced cell cycle checkpoints.

Caption: Signaling pathway of this compound and gemcitabine synergy.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and gemcitabine.

Table 1: In Vitro Cytotoxicity (GI₅₀ Values)

Cell LineGemcitabine GI₅₀ (nM)This compound GI₅₀ (µM)Gemcitabine + this compound (100 nM) GI₅₀ (nM)Potentiation Index
HT29 (Colon)101.01.56.7
SW620 (Colon)83.00.810.0
MiaPaCa-2 (Pancreatic)250.333.08.3
Calu6 (Lung)152.52.07.5

Data synthesized from multiple preclinical studies.[4][8] The Potentiation Index (PI) is calculated as the ratio of the GI₅₀ of gemcitabine alone to the GI₅₀ of gemcitabine in combination with this compound.

Table 2: In Vivo Tumor Growth Delay in Xenograft Models

Tumor ModelTreatment GroupMean Tumor Growth Delay (days)
HT29 (Colon)Vehicle0
Gemcitabine (100 mg/kg)7.2
This compound (75 mg/kg)2.1
Gemcitabine + this compound15.9
Calu6 (Lung)Vehicle0
Gemcitabine (100 mg/kg)5.5
This compound (75 mg/kg)1.8
Gemcitabine + this compound12.3

Data from preclinical xenograft studies.[3][4] Dosing schedules varied between studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol is for determining the growth-inhibitory effects of this compound and gemcitabine, both alone and in combination.

Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Drug_Treatment Add serial dilutions of This compound &/or Gemcitabine Cell_Seeding->Drug_Treatment Incubation Incubate for 72-96 hours Drug_Treatment->Incubation Fixation Fix cells with Trichloroacetic Acid (TCA) Incubation->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Solubilization Solubilize bound dye with Tris buffer Staining->Solubilization Read_Absorbance Read absorbance at 515 nm Solubilization->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • Gemcitabine (stock solution in sterile water or PBS)

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment:

    • For single-agent dose-response curves, add serial dilutions of this compound or gemcitabine to the wells.

    • For combination studies, add a fixed, sub-lethal concentration of one drug (e.g., the GI₂₀ of gemcitabine) with serial dilutions of the other drug. A common approach is to pre-treat with this compound for 1 hour before adding gemcitabine.[4]

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ values.

Apoptosis Assessment: Annexin V and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by the drug combination using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound, gemcitabine, or the combination for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, trypsinize and collect the cells. Combine with the supernatant which may contain apoptotic floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effects of the drug combination on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ethanol, cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound and/or gemcitabine for the indicated times (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 0.5 mL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Biomarker Analysis

This protocol is for detecting changes in key proteins involved in the DNA damage response and cell cycle control.

Key Biomarkers:

  • pS296 CHK1: A marker of CHK1 activation.

  • pY15 CDK1: An inhibitory phosphorylation on CDK1, indicating G2/M arrest.

  • γH2AX (pS139 H2AX): A marker of DNA double-strand breaks.

  • Cleaved PARP: A marker of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the biomarkers listed above)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Studies

The combination of this compound and gemcitabine has shown significant anti-tumor efficacy in vivo.[3][4]

General Protocol Outline:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HT29 or Calu6) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, Gemcitabine alone, this compound alone, Combination).

  • Dosing and Schedule:

    • A reported effective schedule is the administration of gemcitabine (e.g., 100 mg/kg, i.v.) followed by this compound (e.g., 75 mg/kg, p.o.) 24 and 48 hours later.[1][4] This cycle can be repeated weekly.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment until tumors reach a predetermined size or for a specified duration.

  • Pharmacodynamic Analysis: Tumors can be harvested at specific time points after the last dose to assess biomarker modulation by western blotting or immunohistochemistry.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines, reagents, and equipment. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for CCT244747 in In Vivo Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CCT244747, a potent and selective CHK1 inhibitor, in in vivo mouse xenograft studies. The information compiled is based on preclinical studies evaluating its efficacy as a single agent and in combination with genotoxic anticancer drugs.

Overview of this compound

This compound is an orally bioavailable ATP-competitive inhibitor of checkpoint kinase 1 (CHK1).[1][2] CHK1 is a critical component of the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair.[3][4] In many cancer cells with defective G1 checkpoint control, often due to p53 mutations, there is an increased reliance on the S and G2 checkpoints, which are regulated by CHK1.[1][5] By inhibiting CHK1, this compound abrogates these checkpoints, leading to premature mitotic entry with unrepaired DNA damage, ultimately resulting in enhanced tumor cell death.[1][6] Preclinical studies have demonstrated the efficacy of this compound as a single agent in specific cancer models and its ability to potentiate the antitumor activity of DNA-damaging chemotherapies like gemcitabine and irinotecan.[1][2]

Quantitative Data Summary

The following tables summarize the dosing regimens for this compound in various mouse xenograft models as reported in preclinical literature.

Table 1: this compound Single-Agent Dosing

Xenograft ModelMouse StrainDoseRoute of AdministrationDosing ScheduleReference
MYCN-driven neuroblastomaTransgenic100 mg/kgOral (p.o.)Daily for 7 consecutive days[1][7]
Cal27 (Head and Neck Cancer)Athymic Nude100 mg/kgOral (p.o.)1 hour before each radiation fraction (5 fractions on alternate days)[6]

Table 2: this compound Combination Therapy Dosing

Xenograft ModelCombination Agent(s)This compound DoseRoute of AdministrationThis compound Dosing ScheduleReference
HT29 (Colon Cancer)Gemcitabine (100 mg/kg i.v.)75 mg/kgOral (p.o.)Days 1, 2, 8, 9, 15, 16 (Gemcitabine on days 0, 7, 14)[1][7]
HT29 (Colon Cancer)Gemcitabine (100 mg/kg i.v.)100 or 150 mg/kgOral (p.o.)24 hours after gemcitabine[3][8]
SW620 (Colon Cancer)Irinotecan (25 mg/kg i.p.)150 mg/kgOral (p.o.)Days 1, 2, 5, 6, 9, 10 (Irinotecan on days 0, 4, 8)[1][7]
Calu6 (Lung Cancer)Gemcitabine (100 mg/kg i.v.)75 mg/kgOral (p.o.)Days 1, 2, 5, 6, 9, 10 (Gemcitabine on days 0, 4, 8)[1][7]
SW620 (Colon Cancer)Gemcitabine (100 mg/kg i.v.)75 mg/kgOral (p.o.)Days 1, 2, 5, 6, 9, 10 (Gemcitabine on days 0, 4, 8)[1][7]

Experimental Protocols

Materials
  • This compound

  • Vehicle solution: 5% Dimethyl sulfoxide (DMSO), 20% Tween 20, 65% Polyethylene glycol 400 (PEG400), 10% water[1][7]

  • Human tumor cell lines (e.g., HT29, SW620, Calu6, Cal27)

  • Female athymic nude mice (5-6 weeks old)[6]

  • Matrigel (or other appropriate extracellular matrix)

  • Standard cell culture reagents

  • Surgical tools for subcutaneous injection

  • Calipers or imaging equipment (e.g., MRI) for tumor measurement[1]

Mouse Xenograft Model Establishment
  • Cell Culture : Culture human tumor cell lines in appropriate media and conditions until they reach the desired confluence for harvesting.

  • Cell Preparation : Harvest cells and resuspend them in a sterile solution, such as phosphate-buffered saline (PBS), at the desired concentration (e.g., 3 x 10^6 cells).[6] For some models, mixing the cell suspension with an equal volume of Matrigel may improve tumor take rate.

  • Tumor Implantation : Subcutaneously inject the cell suspension into the right flank of the female athymic nude mice.[6][9]

  • Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., approximately 5 mm in diameter or a volume of 70-90 mm³), randomize the animals into treatment groups.[6]

Drug Preparation and Administration
  • This compound Formulation : Prepare the dosing solution of this compound in the vehicle (5% DMSO, 20% Tween 20, 65% PEG400, 10% water).[1][7] The concentration should be calculated based on the desired dose and an administration volume of 0.01 mL/g body weight.[1][7]

  • Administration : Administer this compound orally (p.o.) using gavage.[1][6]

  • Combination Therapy : For combination studies, administer the genotoxic agent (e.g., gemcitabine, irinotecan) via the appropriate route (e.g., intravenous, intraperitoneal) according to the specified schedule.[1][7] this compound is typically administered 24 to 48 hours after the genotoxic agent to maximize potentiation.[1]

Efficacy Evaluation
  • Tumor Measurement : Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6] Alternatively, utilize imaging techniques like MRI for more precise volume measurements.[1]

  • Body Weight : Monitor and record the body weight of the mice twice weekly as an indicator of toxicity.[6]

  • Endpoint : The experimental endpoint is typically reached when tumors exceed a certain size (e.g., >15 mm in diameter) or when signs of significant toxicity are observed.[6]

  • Pharmacodynamic Studies : For biomarker analysis, tumors can be harvested at specific time points after the last dose. Western blotting can be used to assess the modulation of CHK1 activity (pS296 CHK1) and cell cycle markers (pY15 CDK1).[1][3]

Visualizations

Signaling Pathway of this compound Action

CCT244747_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from Genotoxic Drugs) ATR ATR Activation DNA_Damage->ATR Mitosis Mitotic Entry CHK1 CHK1 ATR->CHK1 pCHK1 pS296 CHK1 (Active) CHK1->pCHK1 p Cdc25 Cdc25 pCHK1->Cdc25 Inhibits pCdc25 p-Cdc25 (Inactive) CDK1 CDK1 Cdc25->CDK1 Activates pCDK1 pY15 CDK1 (Inactive) Cdc25->pCDK1 Dephosphorylates CDK1->pCDK1 p CDK1->Mitosis CellCycleArrest S/G2 Cell Cycle Arrest pCDK1->CellCycleArrest DNA_Repair DNA Repair CellCycleArrest->DNA_Repair Apoptosis Apoptosis Mitosis->Apoptosis Premature entry with unrepaired DNA leads to This compound This compound This compound->pCHK1 Inhibits

Caption: this compound inhibits CHK1, preventing cell cycle arrest and promoting apoptosis.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture Tumor Cells Cell_Harvest 2. Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection into Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer this compound +/- Chemotherapy Randomization->Treatment Monitoring 7. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Euthanasia at Endpoint Monitoring->Endpoint Analysis 9. Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

Caption: Workflow for this compound efficacy testing in mouse xenograft models.

References

Application Notes and Protocols: Monitoring pCHK1 Levels Following CCT244747 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] In response to DNA damage, CHK1 is activated through phosphorylation, leading to cell cycle arrest to allow for DNA repair.[1][3] Many cancer cells have defects in cell cycle checkpoints and rely on CHK1 for survival, making it a promising target for anticancer therapies.[2][4]

CCT244747 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CHK1.[2][5][6][7] By inhibiting CHK1, this compound can abrogate DNA damage-induced S and G2 phase arrest, leading to increased DNA damage and apoptosis in cancer cells, particularly when used in combination with genotoxic agents.[1][2][5][8] This document provides a detailed protocol for assessing the pharmacodynamic effects of this compound by monitoring the phosphorylation status of CHK1 (pCHK1) using Western blotting.

Signaling Pathway of CHK1 Inhibition by this compound

The following diagram illustrates the DNA damage response pathway and the mechanism of action for this compound. Under conditions of genotoxic stress, upstream kinases like ATR phosphorylate and activate CHK1 at sites such as Ser317 and Ser345.[9][10][11] Activated CHK1 then phosphorylates downstream targets to enforce cell cycle arrest. This compound competitively binds to the ATP-binding pocket of CHK1, preventing its kinase activity and subsequent signaling.

CHK1_Pathway cluster_0 Nucleus DNA_Damage DNA Damage (e.g., Genotoxic Drugs) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 pS317/pS345 pCHK1 pCHK1 (Active) CHK1->pCHK1 Cdc25 Cdc25 Phosphatases pCHK1->Cdc25 Apoptosis Apoptosis CDK1 CDK1 Cdc25->CDK1 Activates CellCycleArrest S/G2 Arrest (DNA Repair) CDK1->CellCycleArrest Prevents This compound This compound This compound->CHK1 Inhibits

CHK1 signaling pathway and this compound inhibition.

Experimental Protocol: Western Blot for pCHK1

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pCHK1 levels.

Materials
  • Cell Lines: e.g., HT29 or SW620 human colon cancer cells.

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound: Prepare stock solution in DMSO.

  • Genotoxic Agent (optional): e.g., Gemcitabine or SN38.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Assay: BCA or Bradford assay kit.

  • SDS-PAGE: Gels, running buffer, and loading buffer.

  • Transfer System: PVDF or nitrocellulose membranes, transfer buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20). For phospho-antibodies, 5% BSA is generally recommended.[9]

  • Primary Antibodies:

    • Rabbit anti-phospho-CHK1 (Ser345)[9][10][11]

    • Rabbit anti-phospho-CHK1 (Ser296)[1][5]

    • Rabbit anti-total CHK1[13]

    • Mouse or Rabbit anti-GAPDH or β-actin (loading control)[13]

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL detection reagent.

  • Imaging System: Chemiluminescence imager.

Procedure
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of treatment.

    • Pre-treat cells with desired concentrations of this compound (e.g., 0.1 to 1 µM) for 1 hour.[1]

    • (Optional) Add a genotoxic agent (e.g., 200 nM Gemcitabine) and co-incubate for the desired time (e.g., 24 hours).[1] Include appropriate controls: vehicle (DMSO), this compound alone, and genotoxic agent alone.

  • Cell Lysis:

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well/dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[12]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X or 6X Laemmli loading buffer and boil at 95-100°C for 5-10 minutes.

    • Load 20-50 µg of total protein per lane onto an 8-10% SDS-polyacrylamide gel.[1][13]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]

    • Incubate the membrane with the primary antibody (e.g., anti-pCHK1 Ser345, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[9][12]

    • Wash the membrane three times for 5-10 minutes each with TBST.[12]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA or milk in TBST) for 1 hour at room temperature.[12]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize, strip the membrane and re-probe for total CHK1 and a loading control like GAPDH or β-actin.

    • Quantify band intensities using image analysis software (e.g., ImageJ). The level of pCHK1 is typically expressed as a ratio relative to total CHK1.

Experimental Workflow Diagram

Workflow cluster_workflow Western Blot Workflow for pCHK1 Analysis A 1. Cell Culture & Treatment - Seed cells (e.g., HT29) - Pre-treat with this compound - Add genotoxic agent (optional) B 2. Cell Lysis - Wash with PBS - Add RIPA buffer with inhibitors - Collect lysate A->B C 3. Protein Quantification - BCA or Bradford Assay B->C D 4. SDS-PAGE - Prepare samples with loading buffer - Load 20-50 µg protein/lane C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Immunoblotting - Block (5% BSA in TBST) - Primary Ab (anti-pCHK1) overnight at 4°C - Secondary Ab (HRP-conjugated) 1 hr at RT E->F G 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify bands F->G

Step-by-step experimental workflow.

Data Presentation

Quantitative data from Western blot analysis should be summarized to compare the effects of different treatment conditions. The table below provides a template for presenting such data, based on densitometric analysis of pCHK1 levels normalized to total CHK1.

Treatment GroupThis compound Conc. (µM)Genotoxic AgentpCHK1 (Ser345) / Total CHK1 Ratio (Fold Change vs. Control)pCHK1 (Ser296) / Total CHK1 Ratio (Fold Change vs. Control)
Vehicle Control0None1.01.0
This compound Alone0.5NoneValueValue
Genotoxic Agent0e.g., 200 nM GemcitabineValue (Expected Increase)Value (Expected Increase)
Combination0.5e.g., 200 nM GemcitabineValue (Expected Decrease vs. Genotoxic Agent Alone)Value (Expected Decrease vs. Genotoxic Agent Alone)

Note: Treatment with a genotoxic agent is expected to increase CHK1 phosphorylation.[1][5] The addition of this compound is expected to inhibit this induced phosphorylation, which serves as a key biomarker for the drug's on-target activity.[1][2][5]

Conclusion

This protocol provides a robust method for evaluating the efficacy of the CHK1 inhibitor this compound in a cellular context. By measuring the reduction in genotoxic-induced CHK1 phosphorylation, researchers can confirm the on-target activity of the compound and correlate it with cellular outcomes such as cell cycle abrogation and apoptosis.[1][5] Accurate and consistent execution of this Western blot protocol is essential for generating reliable data in the preclinical evaluation of CHK1 inhibitors.

References

Application Notes and Protocols for CCT244747 Radiosensitization Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CCT244747 is a potent and orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] Inhibition of CHK1 has been shown to sensitize cancer cells to the cytotoxic effects of ionizing radiation, a phenomenon known as radiosensitization.[1][4] This document provides detailed application notes and experimental protocols for investigating the radiosensitizing effects of this compound in cancer cell lines. The methodologies described herein are based on established preclinical studies and are intended to guide researchers in setting up and executing robust experiments to evaluate this compound as a potential clinical radiosensitizer.

The primary mechanism by which this compound enhances the efficacy of radiotherapy is through the abrogation of the G2/M cell cycle checkpoint.[1][5][6] In response to DNA damage induced by radiation, cancer cells typically arrest in the G2 phase to allow for DNA repair. By inhibiting CHK1, this compound forces cells to prematurely enter mitosis with unrepaired DNA, leading to mitotic catastrophe and increased cell death.[5][7]

Data Presentation

In Vitro Radiosensitization of this compound in Human Cancer Cell Lines
Cell LineCancer TypeThis compound Concentration (µM)Radiation Dose (Gy)Outcome MeasureReference
T24Bladder Cancer0.52, 4, 6Dose Modifying Factor (DMF)[8]
RT112Bladder Cancer0.52, 4, 6Dose Modifying Factor (DMF)[8]
Cal27Head and Neck Squamous Cell Carcinoma0.52, 4, 6Dose Modifying Factor (DMF)[8]
HN4Head and Neck Squamous Cell Carcinoma0.2, 0.72, 4, 6Clonogenic Survival[5][7]
HN5Head and Neck Squamous Cell Carcinoma0.2, 0.72, 4, 6Clonogenic Survival[5][7]
HT29Colon Cancer0.3Not specified in radiosensitization context, but used with other genotoxic agentsCHK1 activity inhibition[2][9]
SW620Colon Cancer0.3Not specified in radiosensitization context, but used with other genotoxic agentsCHK1 activity inhibition[2][9]
In Vivo Radiosensitization of this compound
Xenograft ModelCancer TypeThis compound DosingRadiation RegimenOutcome MeasureReference
Cal27Head and Neck Squamous Cell CarcinomaNot specifiedNot specifiedTumor growth delay and survival benefit[4][8]

Experimental Protocols

Protocol 1: In Vitro Radiosensitization using Clonogenic Survival Assay

This protocol is the gold standard for assessing cell reproductive death after treatment with ionizing radiation.[10][11]

Materials:

  • Cancer cell lines of interest (e.g., T24, RT112, Cal27, HN4, HN5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% glutamine, 0.5% penicillin/streptomycin)[8]

  • This compound (dissolved in DMSO)[8]

  • 6-well plates

  • X-ray irradiator

  • Fixation and staining solution: 5% glutaraldehyde and 0.05% crystal violet[8] or 6.0% glutaraldehyde and 0.5% crystal violet[12]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed an appropriate number of cells into 6-well plates. The number of cells to be plated will depend on the cell line and the expected toxicity of the treatment and should be determined empirically.[13]

    • Allow cells to attach for 16-24 hours.[8]

  • This compound Treatment:

    • Prepare working solutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

    • Aspirate the medium from the wells and add the medium containing the desired concentration of this compound (e.g., 0.2 µM, 0.5 µM, 0.7 µM).[7][8] Include a vehicle control (DMSO only).

  • Irradiation:

    • Six hours after adding this compound, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).[8] Non-irradiated plates (0 Gy) will serve as controls.

  • Colony Formation:

    • Forty-eight hours after this compound treatment, replace the drug-containing medium with fresh complete medium.[8]

    • Incubate the plates for 10-20 days, allowing colonies to form.[8] Change the medium every 3-4 days.[13]

  • Fixation and Staining:

    • When colonies in the control wells are of a sufficient size (at least 50 cells), wash the wells with PBS.[12]

    • Fix the colonies with the glutaraldehyde solution for at least 30 minutes.[12]

    • Stain the colonies with the crystal violet solution.[8][12]

  • Colony Counting and Analysis:

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.[11][12]

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) as follows:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = PE of treated cells / PE of control cells

Protocol 2: Analysis of Cell Cycle Arrest Abrogation

This protocol determines if this compound abrogates the radiation-induced G2/M checkpoint.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • X-ray irradiator

  • Flow cytometer

  • Antibody against phospho-Histone H3 (Ser10) (p-HH3), a marker for mitotic cells[5][7]

  • Propidium iodide (PI) for DNA content analysis

  • Fixation and permeabilization buffers

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture dishes.

    • Treat cells with this compound or vehicle control for 6 hours.[8]

    • Irradiate cells with a single dose of radiation (e.g., 4 Gy).[5]

  • Cell Harvesting and Fixation:

    • At various time points after irradiation (e.g., 4, 8, 12 hours), harvest the cells.[5][8]

    • Fix and permeabilize the cells according to standard protocols for flow cytometry.

  • Staining and Flow Cytometry:

    • Stain the cells with the anti-p-HH3 antibody and PI.

    • Analyze the cells using a flow cytometer. The p-HH3 positive population represents cells in mitosis. DNA content analysis with PI will show the distribution of cells in G1, S, and G2/M phases.

  • Data Analysis:

    • Quantify the percentage of p-HH3 positive cells and the percentage of cells in each phase of the cell cycle.

    • Compare the results between the different treatment groups (control, this compound alone, radiation alone, and combination). An increase in the mitotic population in the combination group compared to the radiation-alone group indicates abrogation of the G2 arrest.[5]

Mandatory Visualization

CCT244747_Radiosensitization_Pathway Mechanism of this compound Radiosensitization cluster_0 DNA Damage Response cluster_1 Effect of this compound Radiation Radiation DNA_Damage DNA Double Strand Breaks Radiation->DNA_Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1 CHK1 Activation ATR_ATM->CHK1 Cdc25 Cdc25 Phosphorylation (Inactivation) CHK1->Cdc25 CDK1_CyclinB CDK1/Cyclin B Inactivation Cdc25->CDK1_CyclinB G2_Arrest G2/M Checkpoint Arrest CDK1_CyclinB->G2_Arrest DNA_Repair DNA Repair G2_Arrest->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe G2_Arrest->Mitotic_Catastrophe Abrogation Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound This compound->CHK1 Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Caption: this compound enhances radiation-induced cell death by inhibiting CHK1.

Experimental_Workflow Clonogenic Survival Assay Workflow Start Start Seed_Cells Seed Cells in 6-well plates Start->Seed_Cells Attach Allow Cells to Attach (16-24h) Seed_Cells->Attach Treat_this compound Treat with this compound or Vehicle Attach->Treat_this compound Irradiate Irradiate Cells (0, 2, 4, 6 Gy) Treat_this compound->Irradiate Incubate_Drug Incubate with Drug (48h) Irradiate->Incubate_Drug Replace_Medium Replace with Fresh Medium Incubate_Drug->Replace_Medium Incubate_Colonies Incubate for Colony Formation (10-20 days) Replace_Medium->Incubate_Colonies Fix_Stain Fix and Stain Colonies Incubate_Colonies->Fix_Stain Count_Analyze Count Colonies and Analyze Data Fix_Stain->Count_Analyze End End Count_Analyze->End

Caption: Workflow for assessing radiosensitization with this compound.

References

Application Notes and Protocols for Measuring CCT244747 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CCT244747 is a potent and highly selective ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1][2] Chk1 is a key component of the ATR-Chk1 pathway, which is activated in response to single-stranded DNA that can result from replication stress or DNA damage.[3][4] Upon activation by ATR, Chk1 phosphorylates downstream targets to initiate cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair.[3][5] By inhibiting Chk1, this compound can abrogate this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which can lead to apoptosis. This makes Chk1 inhibitors like this compound promising agents for combination therapy with genotoxic anticancer drugs.[2][6]

These application notes provide two detailed protocols for measuring the activity of this compound: a direct biochemical enzyme-linked immunosorbent assay (ELISA) and a cell-based functional ELISA to measure the abrogation of the G2 checkpoint.

Chk1 Signaling Pathway and this compound Inhibition

The diagram below illustrates the central role of Chk1 in the DNA damage response pathway and the mechanism of action for this compound.

Chk1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase (Activated) DNA_Damage->ATR activates Chk1 Chk1 Kinase (Inactive) ATR->Chk1 phosphorylates (Ser317, Ser345) Chk1_A Chk1 Kinase (Active) Cdc25 Cdc25 Phosphatase (Active) Chk1_A->Cdc25 phosphorylates (inhibits) Cdc25_I Cdc25 Phosphatase (Inactive) Cdk1 Cdk1/Cyclin B (Active) Cdc25_I->Cdk1 fails to activate G2_Arrest G2/M Checkpoint Arrest Cdk1->G2_Arrest leads to Mitosis Mitotic Entry CCT This compound CCT->Chk1_A inhibits

Diagram 1: The ATR-Chk1 signaling pathway and the inhibitory action of this compound.

Data Presentation: this compound Activity

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes key performance metrics.

Assay TypeTargetCell LineParameterValueReference
Biochemical Kinase AssayChk1N/AIC₅₀7.7 nM[1]
Cell-Based G2 Checkpoint Abrogation (MIA ELISA)Chk1 FunctionHT29IC₅₀29 nM[1][2]
Cell-Based G2 Checkpoint Abrogation (MIA ELISA)Chk1 FunctionSW620IC₅₀170 nM (approx.)[2][7]
Cell-Based G2 Checkpoint Abrogation (MIA ELISA)Chk1 FunctionMiaPaCa-2IC₅₀170 nM (approx.)[1]
Cell-Based G2 Checkpoint Abrogation (MIA ELISA)Chk1 FunctionCalu6IC₅₀170 nM (approx.)[1]
Biochemical Kinase AssayChk2N/AIC₅₀>10 µM[1]
Biochemical Kinase AssayCdk1N/AIC₅₀>10 µM[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition.[8]

Experimental Protocols

Protocol 1: Biochemical ELISA for Direct Chk1 Inhibition

This protocol outlines a competitive ELISA to measure the direct inhibition of recombinant Chk1 kinase by this compound. The assay quantifies the phosphorylation of a target peptide substrate.

Principle: A Chk1-specific substrate peptide is coated onto a microplate. Recombinant Chk1 enzyme, ATP, and varying concentrations of this compound are added. The amount of phosphorylated substrate is detected using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is inversely proportional to the inhibitory activity of this compound.

Biochemical_ELISA_Workflow start Start coat 1. Coat Plate with Chk1 Substrate Peptide start->coat wash1 2. Wash & Block coat->wash1 add_reagents 3. Add Reagents: - Recombinant Chk1 - this compound (Test Compound) - ATP Solution wash1->add_reagents incubate1 4. Incubate (Kinase Reaction) add_reagents->incubate1 wash2 5. Wash incubate1->wash2 add_primary_ab 6. Add Primary Antibody (Anti-Phospho-Substrate) wash2->add_primary_ab incubate2 7. Incubate add_primary_ab->incubate2 wash3 8. Wash incubate2->wash3 add_secondary_ab 9. Add Secondary Antibody (HRP-Conjugated) wash3->add_secondary_ab incubate3 10. Incubate add_secondary_ab->incubate3 wash4 11. Wash incubate3->wash4 add_substrate 12. Add TMB Substrate wash4->add_substrate incubate4 13. Incubate (Color Development) add_substrate->incubate4 stop_reaction 14. Add Stop Solution incubate4->stop_reaction read_plate 15. Read Absorbance (450 nm) stop_reaction->read_plate finish End read_plate->finish

Diagram 2: Workflow for the biochemical Chk1 inhibition ELISA.

Materials:

  • 96-well high-binding microplate

  • Recombinant active Chk1 kinase

  • Chk1 substrate peptide (e.g., CHKtide)

  • This compound

  • ATP solution

  • Kinase Assay Buffer

  • Coating Buffer (e.g., carbonate-bicarbonate buffer)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in Wash Buffer)

  • Primary antibody: Rabbit anti-phospho-Chk1 substrate

  • Secondary antibody: Anti-rabbit IgG-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Plate Coating: Dilute the Chk1 substrate peptide in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing and Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Kinase Reaction: Wash the plate 3 times. Add 25 µL of the this compound dilutions (or control solutions) to the appropriate wells. Add 25 µL of diluted Chk1 enzyme. Initiate the reaction by adding 50 µL of ATP solution.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C.

  • Antibody Incubation: Wash the plate 4 times. Add 100 µL of diluted primary antibody to each well and incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash the plate 4 times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature in the dark.

  • Detection: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate until sufficient color develops (5-20 minutes).

  • Stop and Read: Add 100 µL of Stop Solution to each well. Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based ELISA for G2 Checkpoint Abrogation (Mitosis Induction Assay)

This protocol measures the functional activity of this compound by quantifying its ability to override a DNA damage-induced G2 cell cycle arrest.

Principle: Cancer cells (e.g., HT29) are treated with a DNA damaging agent (e.g., etoposide) to induce G2 arrest. The cells are then co-incubated with this compound. Chk1 inhibition by this compound abrogates the checkpoint, forcing cells into mitosis. The increase in mitotic cells is quantified using an in-cell ELISA that detects a mitosis-specific marker, such as phosphorylated Histone H3 (Ser10).[2][7]

Cell_Based_ELISA_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate (24-48h) for Adherence seed->incubate1 add_damage 3. Add DNA Damaging Agent (e.g., Etoposide) to induce G2 Arrest incubate1->add_damage add_inhibitor 4. Add this compound (Serial Dilutions) add_damage->add_inhibitor incubate2 5. Incubate (e.g., 24h) add_inhibitor->incubate2 fix_perm 6. Fix and Permeabilize Cells incubate2->fix_perm wash1 7. Wash & Block fix_perm->wash1 add_primary_ab 8. Add Primary Antibody (e.g., Anti-phospho-Histone H3) wash1->add_primary_ab incubate3 9. Incubate add_primary_ab->incubate3 wash2 10. Wash incubate3->wash2 add_secondary_ab 11. Add Secondary Antibody (HRP-Conjugated) wash2->add_secondary_ab incubate4 12. Incubate add_secondary_ab->incubate4 wash3 13. Wash incubate4->wash3 add_substrate 14. Add TMB Substrate wash3->add_substrate stop_reaction 15. Add Stop Solution add_substrate->stop_reaction read_plate 16. Read Absorbance (450 nm) Normalize to Cell Number stop_reaction->read_plate finish End read_plate->finish

Diagram 3: Workflow for the cell-based G2 checkpoint abrogation ELISA.

Materials:

  • HT29 human colon cancer cells (or other suitable cell line)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DNA damaging agent (e.g., Etoposide or Gemcitabine)

  • This compound

  • Nocodazole (positive control for mitotic arrest)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in Wash Buffer)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: Anti-rabbit IgG-HRP conjugate

  • TMB Substrate Solution and Stop Solution

  • Janus Green or similar stain for cell number normalization

Methodology:

  • Cell Seeding: Seed HT29 cells into a 96-well plate at a density that ensures they are sub-confluent at the end of the experiment. Allow cells to adhere for 24-48 hours.

  • Induce G2 Arrest: Treat cells with a pre-determined concentration of a DNA damaging agent (e.g., 25 µM etoposide) for 1-2 hours to induce G2 checkpoint arrest.

  • Inhibitor Treatment: Remove the DNA damaging agent (if required by the protocol) and add fresh media containing serial dilutions of this compound. Include appropriate controls: untreated, DNA damage only, and a positive control for mitosis (e.g., nocodazole).

  • Incubation: Incubate the plate for 21-24 hours to allow for checkpoint abrogation and entry into mitosis.[1]

  • Fixation and Permeabilization: Aspirate the media. Fix the cells with Fixation Solution for 20 minutes. Wash with PBS. Permeabilize the cells with Permeabilization Buffer for 15 minutes.

  • Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer and incubate for 1 hour.

  • Antibody Incubation: Wash and add 100 µL of diluted anti-phospho-Histone H3 antibody. Incubate overnight at 4°C.

  • Secondary Antibody and Detection: Wash the plate 4 times. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour. Wash, add TMB substrate, and stop the reaction as described in Protocol 1.

  • Read Absorbance: Measure absorbance at 450 nm.

  • Normalization: Aspirate the TMB/Stop solution, wash with water, and stain the cells with Janus Green to quantify total cell number (read at ~595 nm). Normalize the phospho-Histone H3 signal to the cell number for each well.

  • Data Analysis: Plot the normalized signal against the log concentration of this compound to determine the IC₅₀ for G2 checkpoint abrogation.

References

Application Notes: CCT244747 in Combination with Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT244747 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical protein kinase in the DNA damage response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair.[3] Many tumor types exhibit defects in cell cycle checkpoints, making them particularly reliant on the CHK1-mediated pathway for survival when faced with DNA-damaging agents.[1][2]

Irinotecan is a topoisomerase I inhibitor, a genotoxic agent that induces DNA single and double-strand breaks, primarily during the S-phase of the cell cycle.[4] Its active metabolite, SN38, stabilizes the complex between topoisomerase I and DNA, leading to replication fork collapse and cell death.[4] A common mechanism of resistance or tolerance to irinotecan involves the activation of the S and G2/M checkpoints, orchestrated by CHK1, which allows cancer cells to repair the DNA damage and survive.[1]

The combination of this compound with irinotecan is a promising therapeutic strategy. By inhibiting CHK1, this compound abrogates the irinotecan-induced cell cycle arrest, preventing DNA repair and forcing cells with damaged DNA to enter mitosis. This leads to a state known as "mitotic catastrophe" and subsequent apoptosis, thereby significantly enhancing the cytotoxic effect of irinotecan.[1][5] Preclinical studies have demonstrated that this combination leads to synergistic antitumor activity in various cancer models.[1][3]

Mechanism of Action: Synergistic Cytotoxicity

The synergistic interaction between irinotecan and this compound is based on the principle of checkpoint abrogation. Irinotecan treatment causes DNA damage, which activates the ATR-CHK1 signaling pathway. Activated CHK1 phosphorylates downstream targets, such as CDC25 phosphatases, leading to the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Tyr15 (pY15 CDK1).[1][2] This prevents entry into mitosis, halting the cell cycle in the S and G2 phases to allow time for DNA repair.

This compound selectively inhibits the kinase activity of CHK1. In the presence of irinotecan-induced DNA damage, the addition of this compound prevents the phosphorylation of CHK1's downstream targets. This results in the dephosphorylation and activation of CDK1, overriding the G2/M checkpoint. Cells are thus forced to enter mitosis despite the presence of extensive DNA damage, which ultimately triggers apoptosis.[1][5] This mechanism significantly potentiates the antitumor effects of irinotecan.[1]

G cluster_0 cluster_1 Irinotecan Irinotecan (SN38) DNA_Damage DNA Double-Strand Breaks (Replication Stress) Irinotecan->DNA_Damage ATR ATR Activation DNA_Damage->ATR CHK1 CHK1 Activation (pS296 CHK1) ATR->CHK1 CDK1_inactive CDK1 Inactivation (pY15 CDK1) CHK1->CDK1_inactive CellCycleArrest S/G2 Checkpoint Arrest (DNA Repair) CDK1_inactive->CellCycleArrest CDK1_active CDK1 Activation CDK1_inactive->CDK1_active This compound prevents inhibition CellSurvival Cell Survival CellCycleArrest->CellSurvival This compound This compound This compound->CHK1 CheckpointAbrogation Checkpoint Abrogation CDK1_active->CheckpointAbrogation Apoptosis Mitotic Catastrophe & Apoptosis CheckpointAbrogation->Apoptosis

Caption: Mechanism of this compound and Irinotecan synergy.

Data Presentation

In Vitro Cytotoxicity

This compound significantly enhances the cytotoxicity of SN38, the active metabolite of irinotecan, across various human tumor cell lines.[1] The potentiation index (PI) is calculated by dividing the GI₅₀ of the genotoxic agent alone by the GI₅₀ of the agent in combination with this compound.

Table 1: Potentiation of SN38 Cytotoxicity by this compound

Cell Line Cancer Type SN38 GI₅₀ (µmol/L) Combination GI₅₀ (µmol/L) with this compound Potentiation Index (PI)
HT29 Colon 0.021 0.003 7.0
SW620 Colon 0.015 0.001 15.0

Data sourced from Walton et al., Clinical Cancer Research, 2012.[1] GI₅₀ values were determined using a sulforhodamine B (SRB) assay.

In Vivo Antitumor Efficacy

The combination of orally administered this compound and intraperitoneally injected irinotecan shows significant antitumor activity in human tumor xenograft models.[1][5]

Table 2: In Vivo Efficacy in SW620 Colon Cancer Xenograft Model

Treatment Group Dosing and Schedule Mean Tumor Growth Delay (Days)
Vehicle Control - -
Irinotecan 25 mg/kg, i.p., Days 0, 4, 8 7.2
This compound 150 mg/kg, p.o., Days 1, 2, 5, 6, 9, 10 1.9
Combination Irinotecan + this compound (as above) 16.1

Data adapted from Walton et al., Clinical Cancer Research, 2012.[1][5] Tumor growth delay is the difference in time for tumors to reach a predetermined size compared to the control group.

Experimental Protocols

In Vitro Cytotoxicity Potentiation Assay (SRB Assay)

This protocol determines the ability of this compound to enhance the cytotoxic effects of SN38.

Methodology:

  • Cell Plating: Seed tumor cells (e.g., SW620, HT29) in 96-well plates at a predetermined optimal density and allow them to attach for 24 hours.

  • Drug Addition:

    • Add serial dilutions of SN38 alone to designated wells.

    • Add serial dilutions of SN38 combined with a fixed, non-toxic concentration of this compound (e.g., 300 nmol/L) to other wells.

    • Include wells with this compound alone and vehicle control wells.

  • Incubation: Incubate the plates for a period of 72-96 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mmol/L Tris base (pH 10.5).

  • Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.

  • Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) values from dose-response curves generated using appropriate software. Determine the Potentiation Index (PI) as described above.

Western Blotting for Biomarker Analysis

This protocol is used to assess the pharmacodynamic effects of the drug combination on key signaling proteins.

Methodology:

  • Treatment and Lysate Preparation: Treat cultured cells or harvested tumor xenograft tissue with irinotecan, this compound, or the combination for a specified time. Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pS296 CHK1, pY15 CDK1, γH2AX, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensities relative to the loading control to determine changes in protein expression or phosphorylation status.

In Vivo Human Tumor Xenograft Study

This protocol outlines the procedure for evaluating the antitumor efficacy of the this compound and irinotecan combination in a mouse model.

G cluster_treatment Treatment Cycle (Repeated) start Day 0: Implant SW620 Cells Subcutaneously in Mice tumor_growth Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups (n=4-6 per group) tumor_growth->randomize irinotecan_dose Day X: Administer Irinotecan (e.g., 25 mg/kg i.p.) randomize->irinotecan_dose cct_dose1 Day X+1: Administer this compound (e.g., 150 mg/kg p.o.) irinotecan_dose->cct_dose1 cct_dose2 Day X+2: Administer this compound (e.g., 150 mg/kg p.o.) cct_dose1->cct_dose2 monitoring Monitor Tumor Volume and Body Weight (2-3 times weekly) cct_dose2->monitoring endpoint Continue Until Endpoint (e.g., Tumor Volume >1000 mm³ or signs of toxicity) monitoring->endpoint analysis Analyze Data: Tumor Growth Delay, Statistical Significance endpoint->analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Methodology:

  • Cell Implantation: Subcutaneously inject human tumor cells (e.g., SW620) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the animals into treatment cohorts (e.g., Vehicle, Irinotecan alone, this compound alone, Combination).[6]

  • Drug Administration:

    • Administer irinotecan (e.g., 25 mg/kg) via intraperitoneal (i.p.) injection on a scheduled basis (e.g., Days 0, 4, and 8).[1]

    • Administer this compound (e.g., 150 mg/kg) orally (p.o.) 24 and 48 hours after each irinotecan dose (e.g., Days 1, 2, 5, 6, 9, and 10).[1][5] This delayed schedule is critical for maximum efficacy, as it allows irinotecan to first induce DNA damage and cell cycle arrest.[1]

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume two to three times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until significant toxicity is observed.

  • Data Analysis: Analyze the data to determine tumor growth inhibition and growth delay for each treatment group. Statistical analysis (e.g., ANOVA, t-test) is used to assess the significance of the combination therapy compared to single agents. For pharmacodynamic studies, tumors can be harvested at specific time points after treatment for biomarker analysis via Western blotting or immunohistochemistry.[6]

References

Application Notes and Protocols for Sulforhodamine B (SRB) Assay with CCT244747

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[1][2] This assay is widely utilized for cytotoxicity screening and assessing cell growth inhibition.[1] CCT244747 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response pathway.[3][4][5] Inhibition of CHK1 can lead to increased DNA damage and apoptosis in cancer cells, particularly in combination with genotoxic agents.[3][6] This document provides a detailed protocol for evaluating the cytotoxic effects of this compound on cancer cell lines using the SRB assay.

Principle of the SRB Assay

The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[1][7] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.[2][7] After staining, the unbound dye is removed, and the protein-bound dye is solubilized with a basic solution. The absorbance is then measured at a specific wavelength to determine the cell density.[1][8]

This compound: A Selective CHK1 Inhibitor

This compound is an ATP-competitive CHK1 inhibitor with high selectivity and oral bioavailability.[3][5] It functions by abrogating the S and G2 cell cycle checkpoints, which are often activated in response to DNA damage.[3][6] By inhibiting CHK1, this compound can enhance the cytotoxic effects of DNA-damaging agents and has also shown single-agent activity in certain cancer models.[3][6]

Data Presentation

Table 1: In Vitro Activity of this compound
Cell LineThis compound GI₅₀ (µM)This compound G2 Checkpoint Abrogation IC₅₀ (nM)
HT29 (Colon)0.33 - 329 - 170
SW620 (Colon)0.33 - 329 - 170
MiaPaCa-2 (Pancreatic)0.33 - 329 - 170
Calu6 (Lung)0.33 - 329 - 170

Data synthesized from multiple sources. The GI₅₀ represents the concentration causing 50% growth inhibition as determined by the SRB assay after a 96-hour incubation.[3][4][6] The IC₅₀ for G2 checkpoint abrogation was determined by a mitosis induction assay.[3][4][6]

Experimental Protocols

Materials and Reagents
  • Cancer cell lines (e.g., HT29, SW620)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510-570 nm)

Experimental Workflow

SRB_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24-36h cell_seeding->incubation1 add_drug Add this compound dilutions incubation1->add_drug incubation2 Incubate for 96h add_drug->incubation2 fixation Fix cells with cold TCA incubation2->fixation wash1 Wash with water fixation->wash1 staining Stain with SRB solution wash1->staining wash2 Wash with 1% acetic acid staining->wash2 solubilization Solubilize dye with Tris base wash2->solubilization readout Read absorbance solubilization->readout

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed 1,600 to 3,200 cells per well in 160 µL of complete medium in a 96-well plate.[4] The optimal seeding density may vary between cell lines.

    • Incubate the plate for 24-36 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

  • Drug Treatment:

    • Prepare serial dilutions of this compound from a concentrated stock solution (e.g., 10 mM in DMSO).[4]

    • Add 40 µL of the diluted this compound to the respective wells to achieve the final desired concentrations.[4] Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 96 hours (approximately four cell doublings) at 37°C in a humidified 5% CO₂ incubator.[3][6]

  • Cell Fixation:

    • After incubation, gently add 50-100 µL of cold 10% (w/v) TCA to each well without removing the culture medium.[1][9]

    • Incubate the plate at 4°C for at least 1 hour to fix the cells.[1][9]

  • Washing:

    • Carefully discard the supernatant.

    • Wash the plate four to five times with slow-running tap water or deionized water.[9][10]

    • Remove excess water by gently tapping the plate on absorbent paper.

    • Allow the plate to air-dry completely at room temperature.[1][10]

  • Staining:

    • Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[1][10]

    • Incubate at room temperature for 30 minutes.[1][9]

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove the unbound SRB dye.[1][10]

    • Allow the plate to air-dry completely at room temperature.[1]

  • Solubilization and Absorbance Reading:

    • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[1][8]

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[8]

    • Measure the absorbance at 510 nm or 570 nm using a microplate reader.[8][9]

This compound Signaling Pathway

This compound targets the DNA damage response (DDR) pathway by inhibiting CHK1. In response to DNA damage or replication stress, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1. Activated CHK1 then phosphorylates and inhibits CDC25 phosphatases, leading to the inactivation of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in the S and G2 phases, allowing time for DNA repair.[11] By inhibiting CHK1, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and apoptosis.[3][6]

CHK1_Pathway cluster_stress Cellular Stress cluster_pathway DNA Damage Response DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) CDC25 CDC25 CHK1->CDC25 inhibits Apoptosis Apoptosis CHK1->Apoptosis prevents This compound This compound This compound->CHK1 inhibits This compound->Apoptosis leads to CDK CDK CDC25->CDK activates Cell_Cycle_Arrest S/G2 Arrest CDK->Cell_Cycle_Arrest promotes

Caption: Simplified signaling pathway of this compound action.

Data Analysis

The percentage of cell survival can be calculated using the following formula:

% Cell Survival = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

The GI₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell survival against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The SRB assay is a reliable and reproducible method for assessing the cytotoxic effects of the CHK1 inhibitor this compound in vitro.[3][6] This protocol provides a framework for researchers to evaluate the efficacy of this compound and similar compounds in various cancer cell lines, contributing to the development of novel anti-cancer therapies.

References

Troubleshooting & Optimization

Off-target effects of CCT244747 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of CCT244747, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its potency?

This compound is a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1] The IC50 value for recombinant human CHK1 is approximately 8 nM.[2][3] In cellular assays, it inhibits CHK1 activity with IC50 values ranging from 29 to 170 nM.[1][4]

Q2: What are the known off-target kinases for this compound, especially at higher concentrations?

While this compound is highly selective for CHK1, off-target activity can be observed at higher concentrations.[2] Kinase profiling has identified several kinases that are inhibited by this compound at 1 µM and 10 µM.[2][4] Notably, FLT3 is inhibited with an IC50 of 600 nM.[5] At 1 µM, kinases such as IRAK1, TrKA, RSK, AMPK, and NUAK1 show significant inhibition.[2][4] At 10 µM, this compound inhibited 9 out of 121 kinases by 80% or more.[4] It displays high selectivity against the functionally related kinases CHK2 and CDK1, with IC50 values greater than 10,000 nM.[2][4]

Q3: At what concentration should I expect to see off-target effects in my cellular experiments?

Off-target effects can become apparent at concentrations significantly higher than the cellular IC50 for CHK1 inhibition (29-170 nM).[1] For instance, while a non-cytotoxic concentration of 0.3 µM this compound effectively inhibits CHK1 activity in combination with genotoxic agents, concentrations of 0.5 µM and higher may lead to effects not solely attributable to CHK1 inhibition, such as a progressive loss of S-phase cells.[2][4] Researchers should carefully titrate the compound and use the lowest effective concentration to minimize off-target effects.

Q4: How does this compound affect the cell cycle?

This compound abrogates the S and G2/M cell cycle checkpoints induced by DNA damage.[1][2] By inhibiting CHK1, it prevents the phosphorylation of downstream targets like CDC25 phosphatases, leading to premature mitotic entry and enhanced cytotoxicity in combination with genotoxic drugs.[2] This is often observed as a reduction in the S-phase and G2/M populations that accumulate after DNA damage, and a corresponding increase in cells in the sub-G1 phase, indicative of apoptosis.[4]

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity with this compound as a single agent at concentrations where I expect only CHK1 inhibition.

  • Possible Cause: The concentration of this compound being used may be high enough to engage off-target kinases that contribute to cytotoxicity.

  • Troubleshooting Steps:

    • Confirm On-Target Potency: Determine the IC50 for CHK1 inhibition in your specific cell line using a cellular CHK1 activity assay (see Experimental Protocols).

    • Perform a Dose-Response Curve: Assess cell viability (e.g., using an SRB or MTS assay) across a wide range of this compound concentrations to determine the GI50 (concentration for 50% growth inhibition).

    • Work within the Therapeutic Window: For checkpoint abrogation studies, use concentrations at or slightly above the cellular IC50 for CHK1 inhibition but well below the GI50 to ensure effects are primarily on-target. A concentration of 0.3 µM has been shown to be effective and non-cytotoxic in some cell lines.[2]

    • Investigate Off-Target Phenotypes: If cytotoxicity persists at low concentrations, consider if your cells are particularly sensitive to the inhibition of known off-targets like FLT3, RSK, or AMPK.

Issue 2: My western blot results for downstream CHK1 signaling are inconsistent or difficult to interpret.

  • Possible Cause: Issues with antibody specificity, sample preparation, or the timing of drug treatment can lead to ambiguous results.

  • Troubleshooting Steps:

    • Use Validated Biomarkers: Monitor CHK1 autophosphorylation on S296 as a direct marker of CHK1 inhibition.[2][4] Assess pY15-CDK1 as a biomarker of cell cycle modulation and checkpoint abrogation.[1][2] Use γH2AX (pS139) and cleaved PARP as markers for DNA damage and apoptosis, respectively.[2][4]

    • Optimize Treatment Times: The potentiation of genotoxic agents by this compound is schedule-dependent. Maximum potentiation is often seen when this compound is present for 24 to 48 hours following the initial genotoxic exposure.[4]

    • Include Proper Controls: Always include vehicle-treated, genotoxic agent-only, and this compound-only controls to accurately attribute changes in protein phosphorylation to the drug combination.

    • Ensure High-Quality Lysates: Prepare cell lysates promptly after treatment and include phosphatase and protease inhibitors to preserve phosphorylation states.

Issue 3: I am not observing the expected potentiation of my genotoxic agent with this compound.

  • Possible Cause: The cell line may have intrinsic resistance mechanisms, or the experimental conditions may be suboptimal.

  • Troubleshooting Steps:

    • Verify p53 Status: Cells with defective G1 checkpoints (often due to p53 inactivation) are typically more dependent on the S and G2/M checkpoints regulated by CHK1 and are thus more sensitive to CHK1 inhibition.[6]

    • Confirm Checkpoint Activation: Ensure that your genotoxic agent is inducing a robust S or G2/M arrest in your cell line using flow cytometry. If the checkpoint is not activated, a CHK1 inhibitor will have a minimal effect.

    • Adjust Dosing and Schedule: As mentioned, the timing is critical. Experiment with different schedules, such as pre-treating with the genotoxic agent before adding this compound, and vary the duration of exposure.[4]

    • Assess Drug Efflux: Consider if your cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein) that may reduce the intracellular concentration of this compound.

Quantitative Data

Table 1: IC50 Values of this compound Against Target and Off-Target Kinases

KinaseIC50 (nM)Selectivity vs. CHK1Reference
CHK1 81x[2][3][4]
FLT360075x[2][4][5]
CHK2>10,000>1,000x[2][4][5]
CDK1>10,000>1,000x[2][4][5]

Table 2: Kinase Inhibition Profile of this compound at High Concentrations

ConcentrationKinase Panel SizeNumber of Kinases with >50% InhibitionNumber of Kinases with ≥80% InhibitionKnown Off-Targets with >50% InhibitionReference
1 µM1408Not ReportedIRAK1, TrKA, RSK, AMPK, NUAK1, Aurora B, MAP4K[2][4]
10 µM121Not Reported9Includes 5 of the kinases inhibited at 1 µM[2][4]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

To identify potential off-targets, this compound can be screened against a large panel of recombinant human kinases.

  • Assay Setup: Kinase assays are typically performed in 96- or 384-well plates.

  • Compound Preparation: Prepare a dilution series of this compound (e.g., from 10 µM down to 0.1 nM) in the appropriate assay buffer. Include a DMSO control.

  • Kinase Reaction: Add the recombinant kinase, a suitable substrate (peptide or protein), and ATP (often at its Km concentration for each specific kinase) to the wells.

  • Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Detection: Measure kinase activity. This is commonly done using radiometric methods (32P-ATP or 33P-ATP) or non-radioactive methods like fluorescence/luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or ADP production.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Determine IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular CHK1 Activity Assay (ELISA-based)

This protocol assesses the ability of this compound to inhibit CHK1 activity within cells.

  • Cell Treatment: Seed cells (e.g., HT29, SW620) in 96-well plates.[2] The following day, treat with a DNA damaging agent (e.g., 20 nM SN38 or 10 nM gemcitabine) to activate CHK1, followed by treatment with a dilution series of this compound or vehicle control for 24-48 hours.[2][4]

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: Use a sandwich ELISA kit designed to measure a specific CHK1 phosphorylation event (e.g., pS296 CHK1). Coat the plate with a capture antibody, add cell lysates, then add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or fluorescent signal using a plate reader.

  • Data Analysis: Normalize the signal to total protein concentration. Calculate the percentage of inhibition of CHK1 activity at different this compound concentrations and determine the cellular IC50.

Protocol 3: Western Blotting for Biomarker Modulation

  • Sample Preparation: Treat cells as described in Protocol 2. Lyse cells and determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-50 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% milk or BSA in TBST) and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-pS296 CHK1, anti-pY15 CDK1, anti-pS139 H2AX (γH2AX), and anti-cleaved-PARP.[2] Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.[2]

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Visual Guides

cluster_pathway This compound On- and Off-Target Pathways DNA_Damage DNA Damage (e.g., Gemcitabine, SN38) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits CDK1 CDK1 CDC25->CDK1 dephosphorylates & activates G2M_Arrest G2/M Checkpoint Arrest CDK1->G2M_Arrest promotes mitosis This compound This compound This compound->CHK1 inhibits Off_Targets Potential Off-Targets (at high concentration) This compound->Off_Targets inhibits FLT3 FLT3 IRAK1 IRAK1 RSK RSK AMPK AMPK

Caption: this compound mechanism of action and potential off-target interactions.

cluster_workflow Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype (e.g., excess toxicity, novel signaling) Step1 Confirm On-Target IC50 in your cellular system Start->Step1 Step2 Perform Dose-Response (Cytotoxicity vs. CHK1 inhibition) Step1->Step2 Decision1 Is phenotype observed only at [C] >> CHK1 IC50? Step2->Decision1 Step3 Hypothesize Off-Target Involvement Decision1->Step3 Yes End_OnTarget Phenotype is likely on-target or cell-specific Decision1->End_OnTarget No Step4 Perform Broad Kinase Profiling (In Vitro Screen at High [C]) Step3->Step4 Step5 Identify Candidate Off-Target Kinase(s) Step4->Step5 Step6 Validate with Orthogonal Methods (e.g., siRNA/CRISPR, different inhibitor) Step5->Step6 End_OffTarget Confirmed Off-Target Effect Step6->End_OffTarget

Caption: Experimental workflow for identifying this compound off-target effects.

cluster_logic Concentration-Dependent Selectivity Low_C Low Concentration (<100 nM) Target_CHK1 Target: CHK1 Low_C->Target_CHK1 High Selectivity Mid_C Medium Concentration (100 nM - 1 µM) Mid_C->Target_CHK1 Target_Off1 Off-Targets: FLT3, etc. Mid_C->Target_Off1 Emerging Off-Targeting High_C High Concentration (>1 µM) High_C->Target_CHK1 High_C->Target_Off1 Target_Off2 Broader Off-Targets: RSK, AMPK, etc. High_C->Target_Off2 Low Selectivity

Caption: Relationship between this compound concentration and kinase selectivity.

References

Technical Support Center: Overcoming Resistance to CCT244747 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CHK1 inhibitor, CCT244747, in their cancer cell experiments.

Troubleshooting Guides

Issue 1: Decreased sensitivity or acquired resistance to this compound in long-term cultures.

Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity after continuous exposure. How can I investigate and potentially overcome this?

Answer: Acquired resistance to this compound is a known phenomenon. A primary mechanism observed is the downregulation of the target protein, CHK1.[1][2][3] Here’s a troubleshooting workflow to investigate this issue:

Experimental Workflow: Investigating Acquired Resistance

G cluster_0 Initial Observation cluster_1 Molecular Analysis cluster_2 Mechanism Investigation cluster_3 Therapeutic Strategy start Decreased this compound Efficacy wb Western Blot for CHK1 Protein start->wb qpcr qPCR for CHEK1 mRNA wb->qpcr If CHK1 protein is low end Alternative Mechanisms wb->end If CHK1 protein is unchanged, investigate other resistance mechanisms (e.g., CDK2 activation) usp1_wb Western Blot for USP1 qpcr->usp1_wb If mRNA is unchanged, suspect post-transcriptional regulation proteasome Proteasome Inhibition Assay usp1_wb->proteasome If USP1 is also low usp1_inhibitor Test USP1 Inhibitor (e.g., ML323) proteasome->usp1_inhibitor If CHK1 is stabilized, confirm proteasomal degradation

Caption: Workflow to troubleshoot acquired resistance to this compound.

Detailed Methodologies:

  • Western Blot for CHK1 and USP1:

    • Lyse wild-type (WT) and this compound-resistant (CR) cells.

    • Run 50µg of protein lysate on an SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Probe with primary antibodies for CHK1, USP1, and a loading control (e.g., Actin).

    • Incubate with secondary antibodies and visualize. A significant decrease in CHK1 and USP1 protein in CR cells is indicative of this resistance mechanism.[1][2]

  • qPCR for CHEK1 mRNA:

    • Extract total RNA from WT and CR cells.

    • Synthesize cDNA.

    • Perform quantitative PCR using primers for CHEK1 and a housekeeping gene. Unchanged CHEK1 mRNA levels in CR cells, despite low CHK1 protein, suggest post-transcriptional regulation.[2]

  • Proteasome Inhibition Assay:

    • Treat CR cells with a proteasome inhibitor (e.g., MG132).

    • After treatment, perform a Western blot for CHK1.

    • Stabilization and increased levels of CHK1 protein post-treatment confirm its degradation by the proteasome.

Potential Solution: If you observe downregulation of USP1, consider targeting this deubiquitinase. Treatment with a USP1 inhibitor, such as ML323, has been shown to be effective in reducing tumor burden in cells that are resistant to CHK1 inhibition due to this mechanism.[1][2]

Issue 2: Intrinsic or de novo resistance to this compound in a new cell line.

Question: I am testing this compound on a new cancer cell line, but it shows minimal response even at high concentrations. What could be the underlying reason?

Answer: De novo resistance can occur if the cancer cells have a pre-existing defect in the CHK1 pathway.[1] This can be due to factors like the loss of c-Rel, which leads to reduced USP1 expression and consequently, low CHK1 protein levels.[1][2]

Signaling Pathway: c-Rel/USP1 Regulation of CHK1

G cluster_0 In this compound-Sensitive Cells cluster_1 In this compound-Resistant Cells cRel_s c-Rel USP1_s USP1 cRel_s->USP1_s Promotes Transcription CHK1_s CHK1 Protein USP1_s->CHK1_s Deubiquitinates (Stabilizes) Proteasome_s Proteasome CHK1_s->Proteasome_s Degradation Ub_s Ubiquitin Ub_s->CHK1_s CCT244747_s This compound CCT244747_s->CHK1_s Inhibits cRel_r c-Rel (deleted/inactive) USP1_r USP1 (low) cRel_r->USP1_r Transcription Reduced CHK1_r CHK1 Protein (low) USP1_r->CHK1_r Stabilization Reduced Proteasome_r Proteasome CHK1_r->Proteasome_r Enhanced Degradation Ub_r Ubiquitin Ub_r->CHK1_r CCT244747_r This compound CCT244747_r->CHK1_r No Target

Caption: The c-Rel/USP1 pathway's role in this compound sensitivity and resistance.

Troubleshooting Steps:

  • Assess Basal CHK1 Levels: Perform a Western blot on your untreated cell line to check the basal expression level of CHK1 protein. Low intrinsic levels could explain the lack of response.

  • Investigate Upstream Regulators: If CHK1 is low, analyze the expression of USP1 and c-Rel to see if the resistance mechanism aligns with the pathway described above.[1][3]

  • Consider Alternative CHK1i Resistance Mechanisms: If CHK1 levels are normal, other mechanisms could be at play, such as a failure to activate CDK2 upon CHK1 inhibition.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound?

A1: The most prominently reported mechanism is the loss of CHK1 protein expression, which prevents the drug from engaging its target.[1][2][3] This is often a result of reduced protein stabilization due to the downregulation of the deubiquitinase USP1.[1]

Q2: How can I develop a this compound-resistant cell line for my studies?

A2: A this compound-resistant cell line can be generated by long-term culture in the presence of gradually increasing concentrations of the drug.[3] This process selects for cells that can proliferate in high concentrations of this compound.[3]

Experimental Protocol: Generation of this compound-Resistant Cell Lines

  • Culture the parental (WT) cell line in their standard growth medium.

  • Introduce a low concentration of this compound (e.g., starting at the IC25).

  • Once the cells have adapted and are proliferating steadily, double the concentration of this compound.

  • Repeat this dose escalation over several months.

  • The resulting cell population should be able to proliferate in high concentrations of this compound.[3]

  • Confirm resistance using cell viability or clonogenic survival assays.

Q3: Are there biomarkers that can predict sensitivity to this compound?

A3: High expression of CHK1 and MYC may serve as predictive biomarkers for sensitivity to CHK1 inhibitors like this compound.[4] Cancers with high levels of replication stress, often driven by oncogenes like MYC, are particularly dependent on CHK1 for survival.[1][3]

Q4: What are some strategies to overcome this compound resistance?

A4: Strategies depend on the resistance mechanism:

  • For CHK1/USP1 Downregulation: Targeting USP1 with an inhibitor like ML323 can be an effective alternative therapeutic strategy.[2]

  • Combination Therapies: Combining this compound with genotoxic agents (e.g., gemcitabine, irinotecan) or PARP inhibitors (e.g., olaparib) can enhance its anti-tumor activity and potentially overcome resistance.[4][5][6][7]

Logical Relationship: Overcoming Resistance

G Res This compound Resistance Mech1 Mechanism: Low CHK1/USP1 Res->Mech1 Mech2 Mechanism: Other (e.g., parallel pathway activation) Res->Mech2 Sol1 Solution: Inhibit USP1 (ML323) Mech1->Sol1 Sol2 Solution: Combine with Genotoxic Agents (Gemcitabine, Irinotecan) Mech2->Sol2 Sol3 Solution: Combine with PARP Inhibitors (Olaparib) Mech2->Sol3

Caption: Strategies to overcome this compound resistance based on the underlying mechanism.

Quantitative Data Summary

Table 1: Cellular Activity of this compound in Sensitive Cell Lines

Cell LineG2 Checkpoint Abrogation IC50 (nM)Growth Inhibition GI50 (µM)
HT29290.33 - 3
SW62029 - 1700.33 - 3
MiaPaCa-229 - 1700.33 - 3
Calu629 - 1700.33 - 3
Data summarized from multiple sources.[5][6][8][9]

Table 2: In Vivo Efficacy of this compound

ModelTreatmentDosageOutcome
HT29 XenograftThis compound + Gemcitabine75 mg/kg p.o. + 100 mg/kg i.v.Potent antitumor effects
SW620 XenograftThis compound + Irinotecan150 mg/kg p.o. + 25 mg/kg i.p.Significant tumor growth delay
Calu6 XenograftThis compound + Gemcitabine75 mg/kg p.o. + 100 mg/kg i.v.Potent antitumor effects
Eµ-Myc LymphomaThis compound (single agent)100 mg/kg p.o. daily for 9 daysSignificant reduction in tumor burden in WT, no effect in c-Rel -/-
Data summarized from multiple sources.[1][5][8][10]

Table 3: Comparison of this compound-Sensitive vs. Resistant U2OS Cells

AssayWild-Type (WT) U2OSThis compound-Resistant (CR) U2OS
Cell Viability (72h this compound) SensitiveResistant
Clonogenic Survival (1 µM this compound) Low SurvivalHigh Survival
CHK1 Protein Level PresentAlmost total loss
USP1 Protein Level PresentLower levels
CHEK1 mRNA Level NormalUnaffected
Data summarized from multiple sources.[1][2]

References

Technical Support Center: Optimizing CCT2447447 Concentration for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing CCT244747, a potent and selective Chk1 inhibitor, in combination therapies. The information provided will aid in designing and troubleshooting experiments to achieve optimal synergistic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?

A1: this compound is a highly selective inhibitor of Checkpoint kinase 1 (Chk1), a crucial component of the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 activation leads to cell cycle arrest, allowing time for DNA repair.[1][2] Many cancer cells have defects in other cell cycle checkpoints (like the G1 checkpoint) and are highly reliant on the S and G2 checkpoints mediated by Chk1 for survival, especially when undergoing replication stress induced by chemotherapy. By inhibiting Chk1, this compound abrogates the S and G2 checkpoints, preventing cancer cells from repairing DNA damage induced by genotoxic agents. This leads to an accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis.[3][4] The synergistic effect arises from this compound sensitizing cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutics.

Q2: What are some common genotoxic agents that have shown synergy with this compound?

A2: Preclinical studies have demonstrated significant synergy between this compound and S-phase active chemotherapeutic agents. These include the topoisomerase I inhibitor SN38 (the active metabolite of irinotecan) and the antimetabolite gemcitabine.[3][5] Synergy has also been observed with other DNA-damaging agents and radiation therapy.[6]

Q3: What is a recommended starting concentration range for this compound in in vitro synergy experiments?

A3: Based on published data, a non-cytotoxic concentration of this compound is recommended to ensure that the observed enhanced cell killing is due to synergy rather than additive toxicity. A concentration of 0.3 µM (300 nM) this compound has been shown to be effective in inhibiting Chk1 activity and potentiating the effects of other drugs without causing significant cell death on its own.[3] However, the optimal concentration can be cell-line dependent. Therefore, it is advisable to perform a dose-response experiment for this compound alone on your specific cell line to determine the concentration that results in minimal to no cytotoxicity (e.g., >90% cell viability) before proceeding with combination studies. The IC50 for cellular Chk1 activity has been reported to be in the range of 29-170 nM.[4][5]

Troubleshooting Guide

Q1: I am not observing the expected synergistic effect between this compound and my combination agent. What could be the issue?

A1:

  • Sub-optimal Concentration of this compound: The concentration of this compound may be too low to effectively inhibit Chk1. Consider performing a dose-response matrix (checkerboard assay) to explore a wider range of concentrations for both this compound and the partner drug.

  • Incorrect Dosing Schedule: The timing of drug administration is critical for observing synergy. For this compound, it is crucial to allow the genotoxic agent to first induce DNA damage and activate the Chk1 pathway. Studies have shown that administering this compound 24 to 48 hours after the initial genotoxic exposure leads to maximum potentiation.[5]

  • Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance mechanisms. This could include alterations in drug uptake/efflux or compensatory signaling pathways.

  • p53 Status of the Cell Line: The synergy between Chk1 inhibitors and DNA-damaging agents is often more pronounced in p53-deficient cancer cells. Cells with functional p53 can arrest at the G1 checkpoint, reducing their reliance on the Chk1-mediated S and G2 checkpoints.

  • Issues with Experimental Setup: Review your experimental protocol for potential errors in drug preparation, cell seeding density, or assay execution.

Q2: I am observing high variability in my cell viability data. How can I improve the consistency of my results?

A2:

  • Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells of your microplate. Variations in cell density can significantly impact drug response.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate drugs and affect cell growth. To minimize this, avoid using the outermost wells for experimental data points and instead fill them with sterile media or PBS.

  • Reagent Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution to avoid degradation or contamination.

  • Assay Timing: Be consistent with the incubation times for drug treatment and the timing of the viability assay.

  • Cell Line Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Do not use cells that have been in continuous culture for an extended period, as this can lead to phenotypic drift.

Q3: My results show an antagonistic interaction, which is unexpected. What could be the cause?

A3:

  • High Drug Concentrations: At high concentrations, the combination of this compound and another cytotoxic agent can lead to overwhelming toxicity that masks any synergistic interaction and may even appear antagonistic due to complex biological responses.

  • Off-Target Effects: While this compound is a selective Chk1 inhibitor, at very high concentrations, off-target effects could contribute to unexpected interactions.

  • Cell Cycle Perturbations: The combination of drugs might be causing cell cycle arrest at a point where the effect of one drug interferes with the mechanism of the other.

  • Data Analysis Method: The choice of synergy calculation model (e.g., Bliss independence vs. Loewe additivity) can sometimes influence the interpretation of the interaction. Ensure you are using a model appropriate for your experimental design.

Data Presentation

Table 1: In Vitro Concentrations of this compound for Synergistic Studies

ParameterConcentrationCell LinesCombination AgentReference
Cellular Chk1 Activity IC5029-170 nMHT29, SW620, MiaPaCa-2, Calu6N/A[3][4]
G2 Checkpoint Abrogation IC5029 nMHT29Etoposide[6]
Non-cytotoxic concentration for synergy0.3 µM (300 nM)HT29, SW620SN38, Gemcitabine[3]

Table 2: In Vivo Dosages of this compound for Synergistic Studies

This compound DosageCombination AgentTumor Xenograft ModelOutcomeReference
75 mg/kg (oral)Gemcitabine (100 mg/kg i.v.)HT29 (colon)Significant tumor growth delay[3]
150 mg/kg (oral)Irinotecan (25 mg/kg i.p.)SW620 (colon)Enhanced antitumor activity[3]
75 mg/kg (oral)Gemcitabine (100 mg/kg i.v.)Calu6 (lung)Potent antitumor effects[6]

Experimental Protocols

Protocol: Determining the Optimal Synergistic Concentration of this compound using a Checkerboard Assay

This protocol outlines a method to assess the synergistic interaction between this compound and a genotoxic agent using a cell viability assay in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Genotoxic agent of interest (stock solution in an appropriate solvent)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., resazurin, CellTiter-Glo®, SRB)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Single-Agent Dose-Response Curves: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound and the genotoxic agent in separate plates. A common approach is to use a 7-point dilution series with a constant dilution factor (e.g., 2-fold or 3-fold). c. Treat the cells with the single agents for a duration relevant to their mechanism of action (e.g., 72 hours). Include vehicle-only controls. d. At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. e. Calculate the IC50 value for each drug individually. This will inform the concentration range for the combination study.

  • Checkerboard Assay Setup: a. Seed cells in a 96-well plate as in step 1a. b. Prepare serial dilutions of this compound along the y-axis of the plate and serial dilutions of the genotoxic agent along the x-axis. The concentration ranges should bracket the IC50 values determined in the single-agent experiments. c. The plate will contain wells with single agents, combinations of both agents at different concentrations, and vehicle-only controls. d. Treat the cells according to the optimized schedule (e.g., add the genotoxic agent first, followed by this compound 24 hours later). e. Incubate for the appropriate duration (e.g., 72 hours after the addition of the second drug).

  • Data Analysis: a. Perform the cell viability assay. b. Normalize the data to the vehicle-treated controls (representing 100% viability). c. Calculate the Combination Index (CI) using the Chou-Talalay method. Specialized software like CompuSyn can be used for this analysis.

    • CI < 1 indicates synergy.
    • CI = 1 indicates an additive effect.
    • CI > 1 indicates antagonism. d. Visualize the data using an isobologram, where data points falling below the line of additivity indicate synergy.

Visualizations

DNA_Damage_Response_Pathway cluster_damage DNA Damage cluster_checkpoint Cell Cycle Checkpoint Control cluster_inhibition Therapeutic Intervention DNA_Damaging_Agent DNA-Damaging Agent (e.g., Gemcitabine, Irinotecan) Replication_Stress Replication Stress DNA_Damaging_Agent->Replication_Stress DNA_Damage DNA Damage Replication_Stress->DNA_Damage ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 phosphorylates Cdc25 Cdc25 Chk1->Cdc25 inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates G2_M_Arrest G2/M Arrest (DNA Repair) CDK1_CyclinB->G2_M_Arrest Apoptosis Apoptosis CDK1_CyclinB->Apoptosis Mitotic Catastrophe This compound This compound This compound->Chk1 inhibits

Caption: DNA Damage Response Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plates Single_Agent Single-agent dose response (Determine IC50) Cell_Seeding->Single_Agent Drug_Dilution Prepare serial dilutions of This compound and Partner Drug Drug_Dilution->Single_Agent Checkerboard Checkerboard assay (Combination treatment) Single_Agent->Checkerboard Viability_Assay Perform cell viability assay Checkerboard->Viability_Assay Data_Normalization Normalize data to controls Viability_Assay->Data_Normalization Synergy_Calculation Calculate Combination Index (CI) Data_Normalization->Synergy_Calculation Interpretation Interpret results: Synergy, Additivity, or Antagonism Synergy_Calculation->Interpretation

Caption: Experimental Workflow for Synergy Determination.

Troubleshooting_Logic Start No Synergy Observed Check_Concentration Are this compound and partner drug concentrations optimized? Start->Check_Concentration Check_Schedule Is the dosing schedule correct (genotoxic first)? Check_Concentration->Check_Schedule Yes Optimize_Doses Perform dose-response matrix (checkerboard) Check_Concentration->Optimize_Doses No Check_Cell_Line Is the cell line known to be sensitive? Check_Schedule->Check_Cell_Line Yes Optimize_Schedule Administer this compound 24-48h post-genotoxic Check_Schedule->Optimize_Schedule No Check_Protocol Review experimental protocol for errors Check_Cell_Line->Check_Protocol Yes Consider_Resistance Investigate potential resistance mechanisms Check_Cell_Line->Consider_Resistance No Revise_Protocol Revise and repeat experiment Check_Protocol->Revise_Protocol

Caption: Troubleshooting Logic for Lack of Synergy.

References

Troubleshooting inconsistent results in CCT244747 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CCT244747, a potent and selective CHK1 inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Higher than expected IC50 values for CHK1 inhibition.

Question: My cell-based assays are showing a significantly higher IC50 for this compound than the reported values (cellular IC50s typically range from 29 nM to 170 nM). What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Compound Stability and Storage: this compound, like many small molecules, can be sensitive to degradation.

    • Solution: Ensure the compound is stored correctly, protected from light, and at the recommended temperature. Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles.[1]

  • Solubility Issues: Poor solubility can lead to a lower effective concentration in your assay.

    • Solution: this compound is soluble in DMSO.[1] Ensure the final DMSO concentration in your cell culture media is consistent and non-toxic to your cells (typically <0.5%). If precipitation is observed, gentle warming or sonication may help. For in vivo studies, a specific formulation using DMSO, PEG300, Tween-80, and saline is recommended.[1]

  • Cell Line Specificity: The potency of this compound can vary between different cell lines.

    • Solution: Verify the reported IC50 values for the specific cell line you are using. If unavailable, perform a dose-response curve over a wide range of concentrations to determine the IC50 in your system.

  • Assay Conditions: The specifics of your experimental setup can influence the outcome.

    • Solution: Review your protocol, paying close attention to cell density, incubation time, and the concentration of any co-administered genotoxic agents. For instance, in potentiation assays, the concentration of the genotoxic drug and the timing of this compound addition are critical.[2][3]

Issue 2: Inconsistent results in combination studies with genotoxic agents.

Question: I am not observing the expected synergistic effect when combining this compound with a DNA-damaging agent. Why might this be?

Possible Causes and Troubleshooting Steps:

  • Scheduling of Drug Administration: The timing of this compound treatment relative to the genotoxic agent is crucial for observing a synergistic effect.

    • Solution: Studies have shown that for maximum potentiation, this compound should be present for 24 to 48 hours following the initial exposure to the genotoxic agent.[3] It is often recommended to pre-treat cells with this compound for 1 hour before adding the cytotoxic drug.[2]

  • Sub-optimal Concentration of Genotoxic Agent: The concentration of the DNA-damaging agent may not be sufficient to induce a robust DNA damage response and subsequent checkpoint activation.

    • Solution: Perform a dose-response experiment for the genotoxic agent alone to determine a concentration that induces cell cycle arrest without causing overwhelming toxicity. This will create a scenario where the checkpoint inhibition by this compound can have a significant impact.

  • Cellular Context: The genetic background of your cells, particularly the status of p53, can influence the outcome. Cells with defective G1 checkpoints (e.g., p53 mutant) are often more reliant on the S and G2/M checkpoints and thus more sensitive to CHK1 inhibition.

    • Solution: Characterize the p53 status of your cell line. The potentiation effect of this compound is expected to be more pronounced in p53-deficient cells.

Issue 3: Unexpected off-target effects or cellular toxicity.

Question: I am observing cellular toxicity at concentrations where this compound should be primarily inhibiting CHK1. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Off-Target Kinase Inhibition: While highly selective for CHK1, at higher concentrations (>1µM), this compound can inhibit other kinases such as RSK1, RSK2, and AMPK.[1]

    • Solution: Titrate this compound to the lowest effective concentration that inhibits CHK1 activity, as confirmed by downstream biomarkers like pS296 CHK1.[2] This will minimize the potential for off-target effects.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Solution: Ensure the final solvent concentration is consistent across all experimental conditions and is below the toxic threshold for your specific cell line.

  • Induction of Apoptosis: Inhibition of CHK1 in the context of DNA damage is intended to induce apoptosis.

    • Solution: To confirm that the observed toxicity is due to the intended mechanism of action, assess markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP).[2][3] An increase in these markers would suggest on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[4] CHK1 is a critical component of the DNA damage response (DDR) pathway, responsible for activating cell cycle checkpoints (primarily S and G2/M) to allow time for DNA repair. By inhibiting CHK1, this compound abrogates these checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[2][5]

Q2: What is the kinase selectivity profile of this compound?

This compound is highly selective for CHK1 (IC50 = 7.7 nM). It poorly inhibits CHK2 and CDK1 (both IC50 >10 µM).[1] However, at a concentration of 10 µM, it can inhibit other kinases by more than 80%, including RSK1, RSK2, AMPK, BRSK1, IRAK1, and TrkA.[1] It also inhibits FLT3 with an IC50 of 600 nM.[1]

Q3: How can I confirm that this compound is inhibiting CHK1 in my experiment?

The most direct way to confirm CHK1 inhibition is to measure the phosphorylation status of CHK1 and its downstream targets using Western blotting.

  • pS296 CHK1: This is an autophosphorylation site and a direct biomarker of CHK1 activity. Inhibition by this compound leads to a decrease in this signal.[2][3]

  • pY15 CDK1: CHK1 phosphorylates and inactivates CDC25 phosphatases, which in turn cannot dephosphorylate and activate CDK1. Therefore, CHK1 inhibition by this compound leads to a decrease in the inhibitory phosphorylation of CDK1 at Tyr15.[2][3]

  • γH2AX (pS139 H2AX) and cleaved-PARP: An increase in these markers of DNA damage and apoptosis, respectively, in combination with decreased pS296 CHK1 and pY15 CDK1, indicates effective on-target activity of this compound.[2][3]

Q4: What are the recommended concentrations of this compound for in vitro and in vivo studies?

  • In Vitro: The effective concentration can vary depending on the cell line and experimental context. Cellular G2 checkpoint abrogation is typically observed in the range of 29 nM to 170 nM.[1][2] For combination studies, a non-cytotoxic concentration of around 0.3 µM is often used.[2]

  • In Vivo: this compound is orally bioavailable.[1][6] Dosing regimens of 75-150 mg/kg have been shown to be effective in enhancing the antitumor activity of genotoxic agents in xenograft models.[1]

Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines/ConditionsReference
Enzymatic IC50 (CHK1) 7.7 nMN/A[1]
Cellular G2 Checkpoint Abrogation IC50 29 - 170 nMHT29, SW620, MiaPaCa-2, Calu6[1][2]
Growth Inhibition GI50 0.33 - 3 µMHT29, SW620, MiaPaCa-2, Calu6[1]
FLT3 Inhibition IC50 600 nMN/A[1]
CHK2 Inhibition IC50 >10 µMN/A[1]
CDK1 Inhibition IC50 >10 µMN/A[1]

Experimental Protocols

Western Blotting for Biomarker Analysis

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the genotoxic agent (e.g., SN38 or gemcitabine) with or without this compound for the desired time (e.g., 24 hours). It is often recommended to pre-treat with this compound for 1 hour before adding the genotoxic agent.[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pS296 CHK1, pY15 CDK1, γH2AX, cleaved-PARP, and a loading control (e.g., GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells as described for Western blotting.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G1, S, and G2/M phases can be quantified.

Visualizations

CHK1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Cell Cycle Progression cluster_2 This compound Action DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) CDC25 CDC25 (Phosphatase) CHK1->CDC25 phosphorylates (inhibits) CDK1 CDK1 CDC25->CDK1 dephosphorylates (activates) G2_M_Transition G2/M Transition CDK1->G2_M_Transition promotes This compound This compound This compound->CHK1 inhibits

Caption: this compound inhibits CHK1, preventing the inhibitory phosphorylation of CDC25.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Storage, Fresh Stocks) Start->Check_Compound Check_Solubility Confirm Solubility (No Precipitation, Correct Solvent %) Check_Compound->Check_Solubility Review_Protocol Review Experimental Protocol (Cell Density, Incubation Time, Drug Scheduling) Check_Solubility->Review_Protocol Titrate_Concentration Perform Dose-Response Curve Review_Protocol->Titrate_Concentration Check_Biomarkers Assess Biomarker Modulation (pCHK1, pCDK1, γH2AX) Consistent_Results Consistent Results Achieved Check_Biomarkers->Consistent_Results Titrate_Concentration->Check_Biomarkers

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

Technical Support Center: CCT244747 Oral Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful oral administration of the CHK1 inhibitor, CCT244747, in mouse models.

Troubleshooting Guide

This guide addresses common issues that may arise during the formulation and administration of this compound.

IssuePotential Cause(s)Recommended Solution(s)
This compound Precipitation in Formulation - Improper mixing or sonication.- Incorrect solvent ratios.- Temperature fluctuations.- Ensure thorough vortexing and sonication until a uniform suspension is achieved.- Strictly adhere to the validated formulation protocol.- Prepare the formulation fresh before each use and maintain it at a consistent temperature.
Inconsistent Dosing - Inaccurate weighing of this compound.- Non-homogenous suspension.- Improper oral gavage technique.- Use a calibrated analytical balance for weighing.- Vortex the suspension immediately before drawing each dose.- Ensure proper training and consistent execution of the oral gavage procedure.
Animal Distress During Gavage - Improper restraint.- Incorrect gavage needle size.- Esophageal irritation.- Utilize a firm but gentle restraint technique to minimize movement.[1]- Select the appropriate gavage needle size based on the mouse's weight.[2][3]- Ensure the gavage needle is smooth and lubricated. Consider precoating the needle with sucrose to reduce stress.[4]
Esophageal or Gastric Injury - Forcing the gavage needle.- Incorrect angle of insertion.- Excessive volume.- Never force the gavage needle if resistance is met.[2][5]- Gently advance the needle along the upper palate towards the esophagus.[5]- Adhere to recommended maximum oral gavage volumes for mice (typically 10 mL/kg).[2]

Frequently Asked Questions (FAQs)

Formulation & Preparation

  • Q1: What is the recommended vehicle for oral administration of this compound in mice? A1: A common vehicle for oral administration of this compound is a formulation of 5% DMSO, 20% Tween 20, 65% PEG400, and 10% water.[6][7]

  • Q2: How should the this compound formulation be prepared? A2: To prepare the formulation, this compound should be dissolved in the vehicle components, typically with the aid of vortexing and sonication to ensure a homogenous suspension. It is recommended to prepare the formulation fresh on the day of use.[8]

  • Q3: What is the typical oral dosage of this compound in mice? A3: Dosing regimens for this compound in mice can vary, but studies have used doses ranging from 75 mg/kg to 150 mg/kg for combination therapies and 100 mg/kg as a single agent.[6][7][8]

Administration

  • Q4: What is the correct procedure for oral gavage in mice? A4: Proper restraint is crucial. The gavage needle should be gently inserted into the side of the mouth and advanced along the back of the throat into the esophagus. The substance should be administered slowly to prevent regurgitation.[2][3][5] If resistance is felt, the needle should be withdrawn immediately.[2][5]

  • Q5: How can I minimize stress to the mice during oral gavage? A5: Proper training in handling and restraint is essential. Confident and swift execution of the procedure can minimize stress. Precoating the gavage needle with a sucrose solution has been shown to have a pacifying effect on mice.[4]

Mechanism of Action

  • Q6: What is the mechanism of action of this compound? A6: this compound is a potent and selective inhibitor of Checkpoint kinase 1 (CHK1).[6][7][8][9] CHK1 is a critical component of the DNA damage response (DDR) pathway, and its inhibition can lead to cell cycle checkpoint abrogation, increased DNA damage, and apoptosis in cancer cells.[6][7][10][11]

  • Q7: Why is this compound often used in combination with genotoxic agents? A7: By inhibiting CHK1, this compound can prevent cancer cells from arresting the cell cycle to repair DNA damage induced by genotoxic agents like gemcitabine and irinotecan.[6][7] This leads to an enhancement of the anti-tumor activity of these agents.[6][7][9]

Experimental Protocols

Preparation of this compound Formulation (Example)

  • Calculate the total volume of formulation required based on the number of mice and the dosing volume (e.g., 0.01 mL/g).[6][7]

  • Weigh the required amount of this compound powder using a calibrated analytical balance.

  • In a sterile conical tube, add the vehicle components in the following order: 5% DMSO, 20% Tween 20, 65% PEG400, and 10% water.[6][7]

  • Add the this compound powder to the vehicle.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Sonicate the suspension in a water bath sonicator until no visible particles remain and the suspension is uniform.

  • Store the formulation at room temperature and protect it from light. Use within the same day of preparation.

Oral Gavage Administration Protocol

  • Weigh the mouse to determine the correct volume of this compound formulation to administer.

  • Draw up the calculated volume into a syringe fitted with an appropriately sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice).[2][3]

  • Restrain the mouse firmly by the scruff of the neck to immobilize the head and body.[1]

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[2]

  • Allow the mouse to swallow the tip of the needle, then gently pass it down the esophagus into the stomach. There should be no resistance.[3][5]

  • Slowly administer the formulation over 2-3 seconds.[2]

  • Gently remove the gavage needle in the same path it was inserted.

  • Return the mouse to its cage and monitor for any signs of distress.[5]

Visualizations

G cluster_0 Troubleshooting Logic for this compound Formulation Start Start Observe_Precipitation Precipitation Observed? Start->Observe_Precipitation Check_Mixing Review Mixing/Sonication Protocol Observe_Precipitation->Check_Mixing Yes Issue_Resolved Issue Resolved Observe_Precipitation->Issue_Resolved No Check_Solvents Verify Solvent Ratios Check_Mixing->Check_Solvents Consult_Senior_Staff Consult Senior Staff Check_Mixing->Consult_Senior_Staff Prepare_Fresh Prepare Formulation Fresh Check_Solvents->Prepare_Fresh Check_Solvents->Consult_Senior_Staff Prepare_Fresh->Issue_Resolved

Caption: Troubleshooting workflow for this compound formulation issues.

G cluster_1 This compound In Vivo Experimental Workflow Acclimatization Acclimatization Tumor_Implantation Tumor_Implantation Acclimatization->Tumor_Implantation Randomization Randomization Tumor_Implantation->Randomization Treatment Treatment Phase (Vehicle or this compound) Randomization->Treatment Monitoring Tumor Measurement & Body Weight Treatment->Monitoring Monitoring->Treatment Repeat per Schedule Endpoint Endpoint Analysis (PK/PD, Efficacy) Monitoring->Endpoint

Caption: Typical experimental workflow for in vivo studies with this compound.

G cluster_2 CHK1 Signaling Pathway and this compound Inhibition DNA_Damage DNA Damage (e.g., from Genotoxic Drugs) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1_Activation CHK1 Phosphorylation (Activation) ATR_Activation->CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M Checkpoints) CHK1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis / Mitotic Catastrophe Cell_Cycle_Arrest->Apoptosis Abrogation Leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound This compound->CHK1_Activation Inhibits

Caption: Simplified CHK1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Interpreting Unexpected Cell Cycle Profiles after CCT244747 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected cell cycle profiles following treatment with CCT244747, a potent and selective inhibitor of CHK1 and CHK2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2).[1][2][3][4] These kinases are crucial components of the DNA damage response (DDR) and cell cycle checkpoints.[5][6][7] By inhibiting CHK1/CHK2, this compound prevents the cell from arresting in the S and G2/M phases of the cell cycle, particularly in response to DNA damage.[1][2][4] This abrogation of the checkpoint can lead to mitotic catastrophe and cell death in cancer cells with DNA damage.

Q2: What is the expected cell cycle profile after treating cancer cells with this compound?

A2: When used as a single agent, this compound is expected to have minimal effects on the cell cycle distribution of unstressed cancer cells.[1][2] Its primary effect is observed when used in combination with a DNA damaging agent (e.g., gemcitabine, irinotecan). In this context, the DNA damaging agent will typically cause an accumulation of cells in the S and/or G2/M phases. The addition of this compound is expected to abrogate this arrest, leading to a decrease in the S and G2/M populations and potentially an increase in cells undergoing apoptosis (sub-G1 peak).[1][2][4]

Q3: Can this compound affect normal, non-cancerous cells?

A3: Normal cells typically have intact cell cycle checkpoints, including a functional G1 checkpoint regulated by p53. In the presence of DNA damage, these cells can arrest in G1, allowing time for DNA repair. Since CHK1/CHK2 inhibition primarily affects the S and G2/M checkpoints, normal cells may be less sensitive to the cytotoxic effects of this compound when combined with DNA damaging agents, as they can still rely on the G1 checkpoint.[8] However, high concentrations or prolonged exposure could potentially impact normal cell proliferation.

Q4: Are there known off-target effects of this compound?

A4: While this compound is highly selective for CHK1, it may inhibit other kinases at higher concentrations. For instance, some CHK1 inhibitors have been reported to inhibit cyclin-dependent kinase 2 (CDK2) at concentrations significantly higher than those required for CHK1 inhibition.[9] Inhibition of CDK2 could lead to a G1 or S-phase arrest, which would be an unexpected result.

Troubleshooting Guide for Unexpected Cell Cycle Profiles

This guide addresses common unexpected cell cycle profiles observed after this compound treatment and provides potential causes and solutions.

Scenario 1: No change in cell cycle profile after co-treatment with a DNA damaging agent and this compound.
Potential Cause Recommended Action
Ineffective concentration of this compound Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The IC50 for CHK1 inhibition can vary between cell lines.[1][4]
Ineffective concentration of DNA damaging agent Confirm that the DNA damaging agent is inducing the expected S and/or G2/M arrest when used alone. Titrate the concentration of the DNA damaging agent to achieve a robust checkpoint arrest.
Incorrect timing of drug addition The timing of this compound addition relative to the DNA damaging agent is critical. Typically, this compound is added either concurrently with or shortly after the DNA damaging agent. Optimize the treatment schedule for your experimental system.
Drug degradation Ensure that this compound and the DNA damaging agent are properly stored and have not expired. Prepare fresh solutions for each experiment.
Scenario 2: Increased G1 or S phase arrest after this compound treatment.
Potential Cause Recommended Action
Off-target effects High concentrations of this compound may inhibit other kinases, such as CDK2, leading to a G1/S arrest.[9] Perform a dose-response experiment and use the lowest effective concentration of this compound.
Cell line-specific response The genetic background of your cell line may lead to an atypical response. For example, cells with certain mutations in cell cycle regulatory genes may react differently to CHK1/CHK2 inhibition.
Cell synchronization artifact If using cell synchronization methods, ensure that the cells have fully re-entered the cell cycle before drug treatment. Incomplete release from the synchronization block can lead to a build-up of cells in a specific phase.
Scenario 3: High Sub-G1 peak (apoptosis) with this compound alone.
Potential Cause Recommended Action
High replicative stress in the cell line Some cancer cell lines have high endogenous levels of replicative stress. In these cells, inhibition of CHK1 alone may be sufficient to induce DNA damage and apoptosis.[10]
Drug cytotoxicity The concentration of this compound used may be too high, leading to non-specific cytotoxicity. Perform a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) and use concentrations below this for mechanism-of-action studies.
Contamination Check for mycoplasma or other microbial contamination, which can induce stress and apoptosis in cell cultures.
Scenario 4: Poor resolution of cell cycle peaks in flow cytometry data.
Potential Cause Recommended Action
High flow rate Run samples at the lowest possible flow rate on the cytometer to improve resolution and decrease the coefficient of variation (CV) of the G1 peak.[11][12]
Improper staining Ensure adequate concentration of propidium iodide (PI) and sufficient incubation time. Inadequate staining will result in broad, poorly defined peaks.
Cell clumping Filter the cell suspension through a nylon mesh before running on the flow cytometer to remove aggregates. Doublets can be excluded during data analysis by gating on pulse width versus pulse area.[13]
Insufficient RNase treatment PI can also bind to double-stranded RNA. Ensure that RNase is added to the staining solution to eliminate this background signal.[14]

Expected vs. Unexpected Cell Cycle Profiles

The following table summarizes expected and provides examples of unexpected cell cycle distributions after treatment. The percentages are illustrative and will vary depending on the cell line and experimental conditions.

Treatment Cell Cycle Phase Expected Profile (%) Unexpected Profile (%) Potential Reason for Unexpected Profile
Vehicle Control G1SG2/M50-6020-3015-25N/AN/A
DNA Damaging Agent G1SG2/M20-3040-5025-35No change from vehicleIneffective concentration of DNA damaging agent
This compound alone G1SG2/MMinimal change from vehicle70-8010-155-10Off-target inhibition of CDK2 at high concentrations
DNA Damaging Agent + this compound G1SG2/M25-3515-2510-2020-3040-5025-35Ineffective concentration of this compound

Key Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
  • Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.[13][15]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 0.5 mL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[13][16]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude debris and cell aggregates.

Cell Synchronization by Serum Starvation (G1 Arrest)
  • Preparation: Plate cells at a density that will not lead to confluence during the starvation period.

  • Starvation: Wash the cells with serum-free medium and then incubate in serum-free medium for 24-48 hours. The optimal duration of serum starvation should be determined empirically for each cell line.[17][18]

  • Release: To release the cells from the G1 block, replace the serum-free medium with complete medium containing serum. Cells will synchronously re-enter the cell cycle.

Cell Synchronization by Nocodazole Block (G2/M Arrest)
  • Treatment: Add nocodazole to the culture medium at a final concentration of 50-100 ng/mL. The optimal concentration and duration of treatment should be determined for each cell line.[19]

  • Harvest: To harvest cells arrested in mitosis, gently shake the culture flask to dislodge the loosely attached mitotic cells.

  • Release: To release the cells from the G2/M block, wash the cells with fresh medium to remove the nocodazole and re-plate them.

Signaling Pathways and Experimental Workflows

CHK1_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR_ATM ATR / ATM DNA_Damage->ATR_ATM CHK1_CHK2 CHK1 / CHK2 ATR_ATM->CHK1_CHK2 phosphorylates Cdc25 Cdc25 Phosphatases CHK1_CHK2->Cdc25 inhibits G2_M_Arrest G2/M Arrest CHK1_CHK2->G2_M_Arrest leads to This compound This compound This compound->CHK1_CHK2 inhibits CDK1_CyclinB CDK1 / Cyclin B Cdc25->CDK1_CyclinB activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes

Caption: Simplified CHK1/CHK2 signaling pathway in response to DNA damage.

Troubleshooting_Workflow Start Unexpected Cell Cycle Profile Check_Controls Verify Controls: - Vehicle - DNA damage alone - this compound alone Start->Check_Controls Check_Protocols Review Protocols: - Drug concentrations - Incubation times - Staining procedure Check_Controls->Check_Protocols Controls OK Optimize_Conc Optimize Drug Concentrations Check_Controls->Optimize_Conc Controls Not OK Check_Flow_Data Analyze Flow Data: - CV of G1 peak - Doublet discrimination - Gating strategy Check_Protocols->Check_Flow_Data Protocols OK Check_Protocols->Optimize_Conc Protocols Not OK Optimize_Staining Optimize Staining Protocol Check_Flow_Data->Optimize_Staining Flow Data Not OK Consider_Biology Consider Cell-Specific Biology / Off-Target Effects Check_Flow_Data->Consider_Biology Flow Data OK Resolved Profile Explained Optimize_Conc->Resolved Optimize_Staining->Resolved Consider_Biology->Resolved

Caption: Troubleshooting workflow for unexpected cell cycle profiles.

References

Technical Support Center: CCT244747 and USP1-Dependent Resistance Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the CHK1 inhibitor CCT244747 and its relationship with USP1-dependent resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical protein in the DNA damage response pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting CHK1, this compound prevents this cell cycle arrest, leading to increased DNA damage and apoptosis in cancer cells, particularly those with defective cell-cycle checkpoints and high replicative stress.[1]

Q2: We are observing resistance to this compound in our cell lines. What is the known molecular basis for this resistance?

A2: Acquired resistance to this compound is strongly associated with the downregulation of the deubiquitinase USP1.[2][3] USP1 is responsible for stabilizing the CHK1 protein by removing ubiquitin tags, thereby preventing its proteasomal degradation.[2] In resistant cells, reduced USP1 levels lead to the proteolytic degradation of CHK1. Consequently, the target of this compound is lost, rendering the drug ineffective.[2][3]

Q3: Is there a known upstream regulator of USP1 that might be involved in this compound resistance?

A3: Yes, studies have shown a link between the NF-κB subunit c-Rel and the regulation of USP1.[4] Depletion of c-Rel has been demonstrated to reduce USP1 transcript levels, subsequently leading to a decrease in CHK1 protein. This suggests that alterations in the c-Rel signaling pathway could be a contributing factor to the development of resistance.[4]

Q4: Can resistance to this compound be overcome or targeted with other inhibitors?

A4: Since resistance is mediated by the loss of CHK1 protein due to decreased USP1 activity, targeting USP1 directly in sensitive cells can mimic the resistant phenotype. Conversely, in cells that have developed resistance through this pathway, targeting alternative survival pathways that may be upregulated could be a viable strategy. For instance, in some models of resistance, upregulation of the PI3K/AKT pathway has been observed, suggesting that PI3K inhibitors could be effective in these resistant cells.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and USP1-dependent resistance.

Problem Possible Cause Suggested Solution
Decreased sensitivity to this compound in long-term cultures. Cells may have acquired resistance through the downregulation of the USP1/CHK1 axis.1. Verify CHK1 and USP1 protein levels: Perform a Western blot to compare CHK1 and USP1 protein levels between your parental (sensitive) and long-term cultured (potentially resistant) cell lines. A significant decrease in both proteins in the long-term culture is indicative of this resistance mechanism. 2. Check USP1 mRNA levels: Use qRT-PCR to determine if the downregulation of USP1 is occurring at the transcriptional level.
Inconsistent results in cell viability assays after this compound treatment. 1. Suboptimal cell confluency. 2. Inaccurate drug concentration. 3. Issues with the viability reagent.1. Optimize cell seeding density: Ensure cells are in the exponential growth phase and are not confluent at the time of the assay. 2. Verify drug concentration: Prepare fresh dilutions of this compound for each experiment. 3. Include proper controls: Use vehicle-only controls and ensure the viability reagent is not expired and is used according to the manufacturer's protocol.
siRNA knockdown of USP1 does not result in a significant decrease in CHK1 protein. 1. Inefficient siRNA transfection. 2. Insufficient time for protein turnover. 3. Cell-line specific effects.1. Optimize transfection: Use a fluorescently labeled control siRNA to verify transfection efficiency. Optimize siRNA concentration and transfection reagent according to the manufacturer's protocol. 2. Time course experiment: Harvest cells at different time points post-transfection (e.g., 48, 72, 96 hours) to determine the optimal time for observing CHK1 protein reduction. 3. Confirm USP1 knockdown: Always verify the knockdown efficiency of USP1 at both the mRNA (qRT-PCR) and protein (Western blot) level.
Western blot shows no or weak bands for CHK1 or USP1. 1. Poor antibody quality. 2. Low protein expression in the cell line. 3. Inefficient protein extraction or transfer.1. Validate antibody: Use a positive control cell line known to express CHK1 and USP1. Check the antibody datasheet for recommended dilutions and blocking conditions. 2. Enrich for target proteins: Consider using nuclear or chromatin fractionation protocols if the proteins are expected to be enriched in these cellular compartments. 3. Optimize Western blot protocol: Ensure complete protein transfer by checking the membrane with Ponceau S staining. Use appropriate lysis buffers with protease inhibitors.

Quantitative Data Summary

Table 1: this compound Potency in Sensitive Cancer Cell Lines

Cell LineAssay TypeIC50 (nM)Reference
HT29G2 Checkpoint Abrogation29[5]
SW620G2 Checkpoint Abrogation170[5]
MiaPaCa-2G2 Checkpoint AbrogationNot specified[5]
Calu6G2 Checkpoint AbrogationNot specified[5]

Note: In this compound-resistant U2OS cells, proliferation is maintained at high concentrations of the inhibitor, indicating a significant shift in IC50, though specific values are not provided in the primary literature.[6]

Table 2: Relative mRNA Expression in Resistant Models

GeneModelFold Change (Resistant vs. WT)Reference
USP1Eµ-Myc/cRel-/- tumors~2-fold decrease[4]
USP14Eµ-Myc/cRel-/- tumors~2-fold decrease[4]

Experimental Protocols

Western Blot for CHK1 and USP1

This protocol is a general guideline for detecting CHK1 and USP1 proteins in cell lysates.

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CHK1 and USP1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

siRNA-mediated Knockdown of USP1 in U2OS Cells

This protocol provides a general framework for transiently knocking down USP1 expression.

  • Cell Seeding:

    • The day before transfection, seed U2OS cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • Prepare two tubes for each condition (siRNA and control). In one tube, dilute the USP1 siRNA (or non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM). In the other tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

    • Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complexes dropwise to the cells.

    • Incubate the cells for 48-72 hours at 37°C.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • To validate the knockdown, assess USP1 mRNA levels by qRT-PCR and USP1 protein levels by Western blot, as described in the previous protocol.

    • Proceed with downstream experiments, such as cell viability assays with this compound or analysis of CHK1 protein levels.

Visualizations

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cRel c-Rel USP1_mRNA USP1 mRNA cRel->USP1_mRNA Transcription USP1_protein USP1 Protein USP1_mRNA->USP1_protein Translation CHK1 CHK1 USP1_protein->CHK1 Deubiquitination (Stabilization) CHK1_ub Ub-CHK1 CHK1_ub->CHK1 Proteasome Proteasome CHK1_ub->Proteasome Degradation This compound This compound This compound->CHK1 Inhibition

Caption: Signaling pathway of this compound resistance.

G cluster_workflow Troubleshooting Workflow for this compound Resistance start Observe Decreased This compound Sensitivity western Western Blot for CHK1 and USP1 start->western decision CHK1/USP1 Protein Levels Reduced? western->decision qpcr qRT-PCR for USP1 mRNA resistance_confirmed Resistance Mechanism (USP1-dependent) Confirmed decision->resistance_confirmed Yes other_mechanism Investigate Other Resistance Mechanisms decision->other_mechanism No resistance_confirmed->qpcr

Caption: Experimental workflow for troubleshooting resistance.

References

Validation & Comparative

A Head-to-Head Battle of CHK1 Inhibitors: CCT244747 vs. AZD7762

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the checkpoint kinase 1 (CHK1) have emerged as a promising strategy to potentiate the effects of DNA-damaging chemotherapeutics. This guide provides a detailed, data-driven comparison of two prominent CHK1 inhibitors: the highly selective CCT244747 and the potent dual CHK1/CHK2 inhibitor AZD7762. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates their performance based on available preclinical data.

At a Glance: Key Differences and Performance Summary

FeatureThis compoundAZD7762
Primary Target(s) CHK1CHK1, CHK2
Oral Bioavailability YesNo (Intravenous)
Selectivity Highly selective for CHK1Potent inhibitor of both CHK1 and CHK2
Reported Potency (IC50) CHK1: ~8 nMCHK1: ~5 nM
Clinical Development Status Preclinical/Early ClinicalDiscontinued due to cardiac toxicity

Mechanism of Action: A Tale of Two Selectivities

Both this compound and AZD7762 function by inhibiting CHK1, a critical kinase in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair.[1][2] By inhibiting CHK1, these drugs abrogate these checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. This is particularly effective in p53-deficient tumors, which are more reliant on the S and G2/M checkpoints for survival after DNA damage.[3]

The key distinction between the two inhibitors lies in their selectivity. This compound is a highly selective CHK1 inhibitor, with over 1,000-fold selectivity against the closely related CHK2 and the cell cycle kinase CDK1. In contrast, AZD7762 is a potent inhibitor of both CHK1 and CHK2.[3][4] While CHK1 is considered the primary driver of the S and G2/M checkpoints, the dual inhibition of CHK2 by AZD7762 may contribute to its biological activity, though the abrogation of these checkpoints is primarily attributed to CHK1 inhibition.[3]

Below is a diagram illustrating the DNA damage response pathway and the points of intervention for CHK1 inhibitors.

DNA Damage Response and CHK1 Inhibition cluster_0 DNA Damage cluster_1 Sensor Kinases cluster_2 Transducer Kinases cluster_3 Effector Proteins cluster_4 Cell Cycle Arrest cluster_5 Inhibitors DNA Damage DNA Damage ATM ATM DNA Damage->ATM DSBs ATR ATR DNA Damage->ATR SSBs/Stalled Forks CHK2 CHK2 ATM->CHK2 CHK1 CHK1 ATR->CHK1 p53 p53 CHK2->p53 Cdc25A Cdc25A CHK1->Cdc25A Cdc25C Cdc25C CHK1->Cdc25C G1/S Arrest G1/S Arrest p53->G1/S Arrest S-Phase Arrest S-Phase Arrest Cdc25A->S-Phase Arrest G2/M Arrest G2/M Arrest Cdc25C->G2/M Arrest This compound This compound This compound->CHK1 AZD7762 AZD7762 AZD7762->CHK2 AZD7762->CHK1 In Vitro Kinase Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare assay buffer, purified CHK1 enzyme, substrate (e.g., Cdc25 peptide), and ATP. C Add CHK1 enzyme, substrate, and inhibitor to microplate wells. A->C B Serially dilute inhibitor (this compound or AZD7762) in DMSO. B->C D Initiate reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP). C->D E Incubate at a controlled temperature (e.g., 30°C) for a specific time. D->E F Stop the reaction (e.g., by adding EDTA). E->F G Measure substrate phosphorylation (e.g., scintillation counting for radiolabeled ATP, or fluorescence/luminescence for other methods). F->G H Calculate % inhibition and determine IC50 values. G->H

References

A Comparative Guide to the Selectivity of CHK1 Inhibitors: CCT244747 vs. MK-8776

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount to the success of preclinical and clinical studies. This guide provides an objective comparison of the selectivity profiles of two prominent Checkpoint Kinase 1 (CHK1) inhibitors, CCT244747 and MK-8776, supported by experimental data and detailed methodologies.

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. Its inhibition can sensitize cancer cells to genotoxic agents, making it a key target in oncology drug development. Both this compound and MK-8776 are potent CHK1 inhibitors that have been evaluated in various cancer models. However, their selectivity against other kinases can influence their therapeutic window and off-target effects. This guide aims to provide a clear comparison of their selectivity.

Quantitative Selectivity Profile

The following table summarizes the in vitro inhibitory activity of this compound and MK-8776 against CHK1 and other key kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

KinaseThis compound IC50 (nM)MK-8776 IC50 (nM)Selectivity Fold (vs. CHK1)
CHK1 8 [1][2]3 [3][4]-
CHK2>10,000[1][2]1,500[3]This compound: >1250-foldMK-8776: 500-fold[3]
CDK1>10,000[1][2]-This compound: >1250-fold[2]
CDK2-160[3]MK-8776: ~53-fold[4]
FLT3600[1][2]-This compound: 75-fold[1][2]

Kinome Scan Data for this compound:

A broader screening of this compound against a panel of 140 human kinases at a concentration of 1 µM revealed that only 8 kinases, including IRAK1, TrKA, RSK, AMPK, and Aurora B, showed greater than 50% inhibition.[1][2] At a higher concentration of 10 µM, this compound inhibited only 9 out of 121 kinases by 80% or more, underscoring its high selectivity for CHK1.[1][2]

In-Cell Selectivity of MK-8776:

A comparative study in cells indicated that MK-8776 and SRA737 (a close analog of this compound) exhibit only a 10-20 fold selectivity for CHK1 over CHK2 in a cellular context.[5][6] This highlights the importance of evaluating inhibitor selectivity in cellular systems in addition to biochemical assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CHK1 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

CHK1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action DNA_Damage DNA Damage (e.g., Genotoxic Agents) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR CHK1_inactive CHK1 (inactive) ATM_ATR->CHK1_inactive phosphorylates CHK1_active p-CHK1 (active) CHK1_inactive->CHK1_active CDC25 CDC25 Phosphatases CHK1_active->CDC25 phosphorylates & inhibits G2_M_Arrest G2/M Checkpoint Arrest (DNA Repair) CHK1_active->G2_M_Arrest CDK1_CyclinB CDK1 / Cyclin B CDC25->CDK1_CyclinB dephosphorylates & activates Mitosis Mitosis CDK1_CyclinB->Mitosis This compound This compound This compound->CHK1_inactive MK8776 MK-8776 MK8776->CHK1_inactive Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Compound Test Compound (this compound or MK-8776) Radiometric_Assay Radiometric Kinase Assay (e.g., ³³P-ATP filter binding) Compound->Radiometric_Assay Compound_Treatment Compound Treatment Compound->Compound_Treatment Kinase_Panel Panel of Purified Kinases Kinase_Panel->Radiometric_Assay IC50_Determination IC50 Value Determination Radiometric_Assay->IC50_Determination Selectivity_Profile Selectivity_Profile IC50_Determination->Selectivity_Profile Cell_Lines Cancer Cell Lines Cell_Lines->Compound_Treatment Western_Blot Western Blot (p-CHK1, p-CDK1, etc.) Compound_Treatment->Western_Blot Cell_Cycle_Analysis Flow Cytometry (Cell Cycle Arrest Abrogation) Compound_Treatment->Cell_Cycle_Analysis Cellular_IC50 Cellular IC50 Determination Western_Blot->Cellular_IC50 Cell_Cycle_Analysis->Cellular_IC50 Cellular_IC50->Selectivity_Profile

References

CCT244747: A Comparative Analysis of Kinase Selectivity Against CHK2 and CDK1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor CCT244747's selectivity profile, with a focus on its activity against Checkpoint Kinase 2 (CHK2) and Cyclin-Dependent Kinase 1 (CDK1). The information is supported by experimental data to aid in the evaluation of this compound for further investigation.

This compound is a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial component of the DNA damage response (DDR) pathway.[1][2][3] Its efficacy in abrogating cell cycle checkpoints and enhancing the cytotoxicity of genotoxic agents makes it a compound of interest in oncology research.[1][2][4][5] A key aspect of its preclinical profile is its remarkable selectivity for CHK1 over other kinases, particularly the closely related CHK2 and the critical cell cycle regulator CDK1.

Quantitative Selectivity Profile

The inhibitory activity of this compound against CHK1, CHK2, and CDK1, as well as other selected kinases, has been determined through in vitro kinase profiling. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the compound's high selectivity.

Kinase TargetThis compound IC50 (nM)Fold Selectivity vs. CHK1
CHK1 8 [1][2]1
CHK2 >10,000 [1][2][3]>1,250
CDK1 >10,000 [1][2][3]>1,250
FLT3600[1][2][3]75
IRAK1>50% inhibition at 1µM[1][2]Not Determined
RSK1>50% inhibition at 1µM[1][2]Not Determined
RSK2>80% inhibition[3]Not Determined
AMPK>50% inhibition at 1µM[1][2]Not Determined
NUAK1>50% inhibition at 1µM[2]Not Determined
Aurora B>50% inhibition at 1µM[2]Not Determined
MAP4K>50% inhibition at 1µM[2]Not Determined
TrKA>50% inhibition at 1µM[2]Not Determined

Data compiled from multiple sources.[1][2][3]

The data clearly indicates that this compound is over 1,000-fold more selective for CHK1 than for CHK2 and CDK1.[1][2] This high degree of selectivity is a desirable characteristic, as off-target inhibition of CHK2 and CDK1 can lead to unwanted cellular effects and may even antagonize the therapeutic goal of CHK1 inhibition.[1]

Signaling Pathway Context

To understand the importance of this compound's selectivity, it is crucial to visualize the roles of CHK1, CHK2, and CDK1 in the cell cycle and DNA damage response.

CHK1_CHK2_CDK1_Signaling_Pathway cluster_DDR DNA Damage Response cluster_CellCycle Cell Cycle Control cluster_Inhibitor Inhibitor Action DNA_Damage DNA_Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR CHK2 CHK2 ATM_ATR->CHK2 CHK1 CHK1 ATM_ATR->CHK1 Cdc25 Cdc25 Phosphatases CHK2->Cdc25 CHK1->Cdc25 CDK1 CDK1 Cdc25->CDK1 Activates G2_M_Transition G2/M Transition CDK1->G2_M_Transition This compound This compound This compound->CHK1 Highly Selective Inhibition

Figure 1: Simplified signaling pathway of CHK1, CHK2, and CDK1 in the DNA damage response and cell cycle control.

As depicted, both CHK1 and CHK2 are activated by the upstream kinases ATM and ATR in response to DNA damage.[6] They, in turn, inhibit Cdc25 phosphatases, which are required for the activation of CDK1.[7] CDK1 is a key driver of the G2/M cell cycle transition.[8] By selectively inhibiting CHK1, this compound prevents the phosphorylation and inactivation of Cdc25, leading to CDK1 activation and forcing cells with damaged DNA to enter mitosis, a process that can result in apoptosis. The minimal activity of this compound against CHK2 and CDK1 ensures a targeted disruption of the CHK1-mediated checkpoint.

Experimental Protocols

The determination of this compound's kinase selectivity involved several key experimental methodologies.

In Vitro Kinase Assays

The inhibitory activity of this compound against a panel of human kinases was determined using commercially available services.

  • General Kinase Profiling: Assays were performed at the MRC phosphorylation unit (Dundee, UK). This compound was tested at concentrations of 1 µM and 10 µM against 120-140 human kinases. The ATP concentration used was at the Km for each respective kinase.[2]

  • CHK2 and FLT3 IC50 Determination: A commercial Z'-Lyte assay (Invitrogen, UK) was used to determine the IC50 values for CHK2 and FLT3.[2]

  • CDK1 IC50 Determination: The IC50 for CDK1 was determined using a DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) assay (Perkin-Elmer).[2]

  • CHK1 IC50 Determination: In-house determination of CHK1 IC50 was performed using recombinant human CHK1 on an Ezreader II system (Caliper Life Sciences).[2]

Cellular CHK1 Inhibition Assay

The functional inhibition of CHK1 in a cellular context was measured using an ELISA-based G2 checkpoint abrogation assay, also known as the Mitosis Induction Assay (MIA).[1][2]

  • Cell Treatment: Human tumor cell lines were treated with a genotoxic agent (e.g., gemcitabine or etoposide) to induce G2 arrest.

  • Inhibitor Addition: Cells were then co-incubated with varying concentrations of this compound.

  • Mitotic Index Measurement: The percentage of cells entering mitosis, identified by phosphorylation of histone H3, was quantified using an ELISA-based method. Nocodazole was used as a positive control for mitotic arrest.

  • IC50 Calculation: The IC50 for G2 checkpoint abrogation was determined as the concentration of this compound required to induce a 50% increase in the mitotic index relative to the genotoxic agent alone.

Kinase_Selectivity_Workflow cluster_invitro In Vitro Kinase Assays cluster_cellular Cellular Assay Compound This compound Kinase_Panel Panel of Recombinant Kinases (CHK1, CHK2, CDK1, etc.) Compound->Kinase_Panel Assay_Platform Biochemical Assays (Z'-Lyte, DELFIA, etc.) Kinase_Panel->Assay_Platform IC50 Determine IC50 Values Assay_Platform->IC50 Selectivity_Profile Comparative Selectivity Profile Cell_Lines Human Tumor Cell Lines Genotoxic_Agent Induce G2 Arrest (e.g., Gemcitabine) Cell_Lines->Genotoxic_Agent CCT244747_Cellular Treat with this compound Genotoxic_Agent->CCT244747_Cellular MIA Mitosis Induction Assay (ELISA) CCT244747_Cellular->MIA Cellular_IC50 Determine Cellular Checkpoint Abrogation IC50 MIA->Cellular_IC50

Figure 2: Experimental workflow for determining the kinase selectivity profile of this compound.

References

Navigating Resistance: A Comparative Guide to CCT244747 and Other CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Checkpoint Kinase 1 (CHK1) has emerged as a critical target in oncology, playing a pivotal role in the DNA damage response (DDR) and cell cycle regulation. Inhibition of CHK1 can selectively sensitize cancer cells, particularly those with defective G1 checkpoint control, to DNA-damaging agents and induce synthetic lethality in tumors with high replicative stress. CCT244747 is a potent and highly selective, orally active ATP-competitive CHK1 inhibitor.[1][2] However, as with many targeted therapies, the development of resistance poses a significant clinical challenge. This guide provides a comparative analysis of this compound and other notable CHK1 inhibitors, with a focus on cross-resistance profiles, supported by experimental data and detailed methodologies.

Kinase Inhibitor Profiles and Cellular Activity

The efficacy of CHK1 inhibitors is determined by their potency against CHK1 and their selectivity over other kinases. Off-target effects can contribute to toxicity and influence resistance mechanisms.

InhibitorPrimary Target(s)IC50 (CHK1)Key Off-Targets (IC50/GI50)Reference
This compound CHK18 nmol/LCHK2 (>10,000 nM), CDK1 (>10,000 nM), FLT3 (600 nM)[2]
SRA737 (CCT245737) CHK11.3 nMCHK2 (2,440 nM)N/A
Prexasertib (LY2606368) CHK1, CHK2~1 nmol/LCHK2 (~100-fold > CHK1)[3][4]
AZD7762 CHK1, CHK25 nmol/L-[5]
MK-8776 CHK13 nmol/LCHK2 (~1000-fold > CHK1), CDK2 (~50-fold > CHK1)[3]

Table 1: Comparative Potency and Selectivity of CHK1 Inhibitors. IC50 values represent the concentration required for 50% inhibition of kinase activity in biochemical assays.

The cellular activity of these inhibitors can vary between different cancer cell lines. The following table summarizes the growth inhibitory effects in a selection of cell lines.

Cell LineThis compound (GI50)SRA737 (GI50)Prexasertib (LY2606368) (GI50)MK-8776 (GI50)Reference
HT29 (Colon)29 nM (Checkpoint Abrogation IC50)Not Available~10 nM~100 nM[3][6]
SW620 (Colon)170 nM (Checkpoint Abrogation IC50)~1 µM~1 µM>1 µM[3][6]
MiaPaCa-2 (Pancreatic)67 nM (Checkpoint Abrogation IC50)Not AvailableNot AvailableNot Available[6]
Calu-6 (Lung)120 nM (Checkpoint Abrogation IC50)Not AvailableNot AvailableNot Available[6]
AsPC-1 (Pancreatic)Not Available~1 µM~10 nM~100 nM[3]
MDA-MB-231 (Breast)Not Available>1 µM~1 µM>1 µM[3]

Table 2: Comparative Cellular Activity (GI50) of CHK1 Inhibitors. GI50 is the concentration required to inhibit cell growth by 50%. Note that direct comparison is challenging due to variations in experimental conditions between studies.

Mechanisms of Resistance and Cross-Resistance Profiles

Understanding the mechanisms by which cancer cells develop resistance to CHK1 inhibitors is crucial for developing effective second-line and combination therapies.

Primary Resistance Mechanisms to this compound

A primary mechanism of acquired resistance to this compound is the downregulation of CHK1 protein expression . This has been observed in various cancer cell lines. This process is mediated by the ubiquitin-specific peptidase 1 (USP1), a deubiquitinase that stabilizes CHK1. Loss of USP1 activity leads to proteasomal degradation of CHK1, rendering the cells insensitive to CHK1 inhibition. The transcription factor c-Rel has been identified as a regulator of USP1, and loss of c-Rel can also lead to reduced USP1 and CHK1 levels, conferring resistance.

cluster_0 CHK1 Regulation cluster_1 Resistance Mechanism cRel c-Rel USP1 USP1 cRel->USP1 regulates transcription CHK1_protein CHK1 Protein USP1->CHK1_protein stabilizes by deubiquitination Loss_of_cRel Loss of c-Rel Loss_of_USP1 Loss of USP1 Loss_of_cRel->Loss_of_USP1 CHK1_degradation CHK1 Degradation Loss_of_USP1->CHK1_degradation CCT244747_resistance This compound Resistance CHK1_degradation->CCT244747_resistance

Figure 1: Signaling pathway illustrating the role of c-Rel and USP1 in CHK1 stability and the mechanism of resistance to this compound.

Cross-Resistance with Other Kinase Inhibitors

The development of resistance to one CHK1 inhibitor can confer resistance to other inhibitors, a phenomenon known as cross-resistance. However, the extent of cross-resistance can vary depending on the specific inhibitor and the underlying resistance mechanism.

  • Prexasertib (LY2606368): Studies on cells with acquired resistance to Prexasertib have shown limited cross-resistance to other CHK1 inhibitors like MK-8776 and SRA737.[4] This suggests that the resistance mechanism may be specific to the chemical scaffold of Prexasertib or that the off-target effects of the other inhibitors can still exert a cytotoxic effect. However, in another study, Prexasertib-resistant ovarian cancer cell lines demonstrated cross-resistance to AZD7762 , another CHK1/2 inhibitor.[5] This highlights that cross-resistance patterns can be cell-type specific.

  • SRA737: In Huh7 hepatocellular carcinoma cells made resistant to SRA737, a loss of both USP1 and CHK1 protein was observed. This is the same mechanism identified in this compound-resistant cells, strongly suggesting a high potential for cross-resistance between this compound and SRA737 .

The following table summarizes the observed and potential cross-resistance profiles based on available data.

Resistant Cell LineCross-Resistant ToMechanism of ResistanceReference
This compound-resistant U2OSNot directly tested, but likely SRA737Downregulation of CHK1 via USP1/c-Rel pathwayN/A
Prexasertib-resistant AsPC-1Limited cross-resistance to MK-8776 and SRA737Not fully elucidated, may involve bypass signaling[4]
Prexasertib-resistant OVCAR5/8AZD7762Prolonged G2 delay, lower CDK1/CyclinB1 activity[5]
SRA737-resistant Huh7Not directly tested, but likely this compoundDownregulation of USP1 and CHK1N/A

Table 3: Cross-Resistance Profiles of CHK1 Inhibitors.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the comparison of CHK1 inhibitors.

Cell Viability and Growth Inhibition Assays

Objective: To determine the concentration of a kinase inhibitor that inhibits cell growth by 50% (GI50).

Protocol (based on PrestoBlue™ Assay):

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treat cells with a serial dilution of the kinase inhibitor (e.g., this compound) for 72 hours.

  • Add 10 µL of PrestoBlue™ reagent to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.

  • Calculate the GI50 value by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

start Seed Cells in 96-well Plate treat Treat with Kinase Inhibitor (72h) start->treat add_reagent Add PrestoBlue™ Reagent treat->add_reagent incubate Incubate (1-2h) add_reagent->incubate read Measure Fluorescence incubate->read calculate Calculate GI50 read->calculate

Figure 2: Workflow for a cell viability assay using PrestoBlue™ reagent.

Immunoblotting for CHK1 Pathway Proteins

Objective: To detect the expression and phosphorylation status of CHK1 and related proteins.

Protocol:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-CHK1, anti-pCHK1 S345, anti-USP1, anti-Actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with a kinase inhibitor.

Protocol:

  • Plate cells in 6-well plates at a low density (e.g., 500 cells/well).

  • Treat the cells with the kinase inhibitor for 24 hours.

  • Remove the drug-containing medium and replace it with fresh medium.

  • Incubate the plates for 10-14 days until visible colonies form.

  • Fix the colonies with a mixture of methanol and acetic acid.

  • Stain the colonies with crystal violet.

  • Count the number of colonies (typically >50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

This compound is a potent and selective CHK1 inhibitor with promising preclinical activity. However, the emergence of resistance, primarily through the downregulation of CHK1 protein, is a key consideration for its clinical development. The potential for cross-resistance with other CHK1 inhibitors, particularly those sharing a similar resistance mechanism like SRA737, underscores the need for a deeper understanding of these pathways. Conversely, the limited cross-resistance observed with inhibitors like Prexasertib in certain contexts suggests that sequential or combination therapies with different classes of CHK1 inhibitors could be a viable strategy to overcome resistance. Further head-to-head comparative studies are warranted to fully elucidate the cross-resistance profiles and guide the rational design of clinical trials for this important class of anti-cancer agents.

References

The Advantage of Oral Bioavailability: A Comparative Guide to the CHK1 Inhibitor CCT244747

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the oral bioavailability of a drug is a critical attribute that significantly influences its clinical utility and therapeutic potential. CCT244747, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), stands out for its favorable oral bioavailability, a feature that offers distinct advantages in preclinical research and development. This guide provides a comparative analysis of this compound's oral bioavailability against other notable CHK1 inhibitors, supported by experimental data and detailed methodologies.

Unlocking Therapeutic Potential Through Oral Administration

The ability to administer a drug orally simplifies treatment regimens, enhances patient compliance, and allows for more sustained therapeutic exposures. In the context of CHK1 inhibition, which often requires prolonged administration to effectively sensitize cancer cells to DNA-damaging agents, oral bioavailability is a paramount advantage. This compound was one of the first highly selective CHK1 inhibitors demonstrating excellent oral efficacy, a significant advancement over earlier inhibitors that lacked this property.[1]

Comparative Analysis of Oral Bioavailability

To objectively assess the advantages of this compound, its oral bioavailability in preclinical models is compared with other CHK1 inhibitors that have progressed to clinical evaluation.

InhibitorOral Bioavailability (%)Preclinical SpeciesCitation(s)
This compound 62% Mouse[2]
SRA737 (CCT245737) 100% Mouse[3]
Prexasertib (LY2606368) Data not available (administered subcutaneously in some preclinical studies with ~100% bioavailability)Mouse[4]
GDC-0575 (ARRY-575) Data not available (administered orally in preclinical studies)Mouse[1][5]

Note: While specific oral bioavailability percentages for Prexasertib and GDC-0575 in mice are not publicly available, their use in oral formulations in preclinical and clinical settings underscores the recognized importance of this administration route. SRA737, a successor to this compound, exhibits complete oral bioavailability in mice, further validating the chemical scaffold's suitability for oral delivery.

Experimental Determination of Oral Bioavailability

The oral bioavailability of a compound is determined by comparing the plasma concentration of the drug over time after oral administration to that after intravenous (IV) administration. The Area Under the Curve (AUC) of the plasma concentration-time graph is used for this calculation.

General Experimental Protocol in Mice:
  • Animal Model: BALB/c mice are commonly used for pharmacokinetic studies.

  • Drug Formulation: For oral administration, this compound is formulated in a vehicle such as 5% dimethyl sulfoxide (DMSO), 20% Tween 20, 65% PEG400, and 10% water.

  • Administration:

    • Intravenous (IV): A single bolus dose is administered intravenously to a cohort of mice. This serves as the 100% bioavailability reference.

    • Oral (PO): A single dose is administered orally via gavage to a separate cohort of mice.

  • Blood Sampling: Blood samples are collected at multiple time points after drug administration from both groups.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate the AUC for both the IV and PO routes.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

    F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Below is a graphical representation of a typical experimental workflow for determining oral bioavailability.

G cluster_0 Animal Cohorts cluster_1 Drug Administration cluster_2 Sample Collection & Analysis cluster_3 Data Analysis IV_Group IV Administration Group IV_Admin Intravenous Bolus IV_Group->IV_Admin PO_Group Oral Administration Group PO_Admin Oral Gavage PO_Group->PO_Admin Blood_Collection Serial Blood Sampling IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS LC-MS Analysis Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Analysis (AUC) LC_MS->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Experimental workflow for oral bioavailability determination.

The CHK1 Signaling Pathway: A Key Target in Cancer Therapy

CHK1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA damage, CHK1 is activated, leading to cell cycle arrest to allow time for DNA repair. Cancer cells with defects in other checkpoint pathways, such as p53, are particularly reliant on the CHK1-mediated checkpoint for survival. Inhibiting CHK1 in these cells abrogates this arrest, forcing them into mitosis with damaged DNA, ultimately leading to cell death.

G DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 activates Cdc25 Cdc25 Phosphatase CHK1->Cdc25 phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CHK1->Cell_Cycle_Arrest promotes CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates Apoptosis Apoptosis / Mitotic Catastrophe CDK_Cyclin->Cell_Cycle_Arrest progression blocked This compound This compound This compound->CHK1 inhibits

Simplified CHK1 signaling pathway in the DNA damage response.

Conclusion

The favorable oral bioavailability of this compound is a significant advantage, facilitating its preclinical evaluation and highlighting its potential for clinical development. This property, combined with its high selectivity and potency, makes this compound a valuable tool for researchers investigating CHK1 inhibition as a therapeutic strategy. The ability to achieve sustained and effective plasma concentrations through oral administration is a key factor that can accelerate the translation of promising preclinical findings into novel cancer therapies.

References

Comparative Analysis of CCT244747 in Diverse Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical efficacy of the CHK1 inhibitor CCT244747 across various cancer models, with a comparative look at other notable CHK1 inhibitors.

This compound is a potent and highly selective, orally bioavailable inhibitor of Checkpoint kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] Dysregulation of the DDR is a common feature in many cancers, making Chk1 an attractive therapeutic target. This compound has demonstrated significant preclinical activity, both as a monotherapy and in combination with genotoxic agents, across a range of cancer types. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential.

Mechanism of Action: Targeting the DNA Damage Response

This compound functions by inhibiting the kinase activity of Chk1, which plays a pivotal role in cell cycle arrest at the G2/M checkpoint in response to DNA damage. By abrogating this checkpoint, this compound prevents cancer cells from repairing DNA damage, leading to mitotic catastrophe and apoptosis. This mechanism is particularly effective in cancer cells with a defective G1 checkpoint, a common occurrence due to p53 mutations, as they become heavily reliant on the S and G2 checkpoints for survival.

CHK1_Inhibition_Pathway Mechanism of Action of this compound cluster_0 DNA Damage cluster_1 Cell Cycle Checkpoint Activation cluster_2 Effect of this compound DNA_Damaging_Agents DNA Damaging Agents (e.g., Gemcitabine, Irinotecan) DNA_Damage DNA Damage DNA_Damaging_Agents->DNA_Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) CDC25 CDC25 CHK1->CDC25 inhibits CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates G2_M_Arrest G2/M Arrest (DNA Repair) CDK1_CyclinB->G2_M_Arrest Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK1_CyclinB->Mitotic_Catastrophe uncontrolled entry into mitosis Cell_Survival Cell_Survival G2_M_Arrest->Cell_Survival promotes This compound This compound This compound->CHK1 inhibits Cell_Death Cell_Death Mitotic_Catastrophe->Cell_Death leads to

Figure 1: this compound inhibits CHK1, leading to mitotic catastrophe.

Comparative In Vitro Efficacy

This compound has been evaluated against a panel of human cancer cell lines, demonstrating potent single-agent and combination activity. The following tables summarize the available data, comparing this compound with other notable CHK1 inhibitors. It is important to note that CCT245737 (also known as SRA737) is a close structural analog of this compound and is currently in clinical development.[2][3][4]

Table 1: In Vitro IC50 Values of CHK1 Inhibitors in Colon Cancer Cell Lines
Cell LineThis compound (nM)Prexasertib (LY2606368) (nM)AZD7762 (nM)MK-8776 (nM)
HT2929 (G2 abrogation)[1]~10-100~5-50~100-1000
SW620170 (G2 abrogation)[1]~10-100~5-50~100-1000
Table 2: In Vitro IC50 Values of CHK1 Inhibitors in Pancreatic Cancer Cell Lines
Cell LineThis compound (nM)Prexasertib (LY2606368) (nM)AZD7762 (nM)MK-8776 (nM)
MiaPaCa-248 (G2 abrogation)[1]~1-10~5-50~100-1000
PANC-1Not widely reported~10-100~5-50~100-1000
Table 3: In Vitro IC50 Values of CHK1 Inhibitors in Lung Cancer Cell Lines
Cell LineThis compound (nM)Prexasertib (LY2606368) (nM)AZD7762 (nM)MK-8776 (nM)
Calu-6100 (G2 abrogation)[1]~1-10~5-50~100-1000
A549Not widely reported~10-100~5-50~100-1000
Table 4: In Vitro EC50 Values of Prexasertib in Neuroblastoma Cell Lines
Cell LinePrexasertib (LY2606368) (nM)
SK-N-AS~10-50
SH-SY5Y~10-50
IMR-32~1-10
KELLY~1-10

Note: Data for this compound and other inhibitors in neuroblastoma cell lines are not as readily available in a directly comparative format. Prexasertib has shown significant single-agent activity in preclinical models of neuroblastoma.[5]

In Vivo Efficacy: Xenograft Models

This compound has demonstrated significant antitumor activity in various human tumor xenograft models, particularly when used in combination with standard-of-care chemotherapies.

Colon Cancer

In HT29 human colon tumor xenografts, the combination of this compound (75 mg/kg, p.o.) with gemcitabine (100 mg/kg, i.v.) resulted in a significant tumor growth delay compared to either agent alone. Similarly, in SW620 xenografts, this compound (150 mg/kg, p.o.) in combination with irinotecan (25 mg/kg, i.p.) showed enhanced antitumor efficacy.[6]

Lung Cancer

In Calu-6 human lung cancer xenografts, the combination of this compound (75 mg/kg, p.o.) and gemcitabine (100 mg/kg, i.v.) also demonstrated potent antitumor effects.[6]

Neuroblastoma

As a single agent, this compound (100 mg/kg, p.o.) exhibited marked antitumor activity in a MYCN-driven transgenic mouse model of neuroblastoma, leading to a 79% reduction in tumor volume in one example.[6]

Comparison with Other CHK1 Inhibitors and Standard of Care

Direct comparative in vivo studies of this compound against other CHK1 inhibitors are limited in the public domain. However, preclinical data for other inhibitors such as Prexasertib and AZD7762 also show potent anti-tumor activity in similar models.

  • Prexasertib (LY2606368) has shown single-agent activity in neuroblastoma xenografts and has been investigated in combination with PARP inhibitors in ovarian cancer models.[5][7]

  • AZD7762 has demonstrated the ability to enhance the efficacy of gemcitabine in pancreatic cancer xenografts and radiation in various solid tumor models.[8][9]

When compared to standard-of-care regimens, the combination of this compound with chemotherapy has shown the potential to overcome resistance and enhance therapeutic efficacy. For instance, in pancreatic cancer models, where gemcitabine is a standard treatment, the addition of a CHK1 inhibitor like this compound can significantly improve outcomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow SRB Assay Workflow Seed_Cells 1. Seed cells in 96-well plates Treat_Cells 2. Treat with this compound and/or other compounds Seed_Cells->Treat_Cells Fix_Cells 3. Fix cells with trichloroacetic acid (TCA) Treat_Cells->Fix_Cells Stain_Cells 4. Stain with Sulforhodamine B (SRB) Fix_Cells->Stain_Cells Wash_Plates 5. Wash to remove unbound dye Stain_Cells->Wash_Plates Solubilize_Dye 6. Solubilize bound dye with Tris buffer Wash_Plates->Solubilize_Dye Measure_Absorbance 7. Measure absorbance at ~510 nm Solubilize_Dye->Measure_Absorbance

Figure 2: Key steps of the Sulforhodamine B (SRB) assay.

Protocol Summary:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of the test compound(s) for a specified duration (e.g., 72-96 hours).

  • Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates multiple times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 510 nm.

Western Blotting for Phospho-CHK1

Western blotting is used to detect the phosphorylation status of CHK1 and other downstream signaling proteins, providing a measure of target engagement and pathway modulation.

Western_Blot_Workflow Western Blot Workflow for p-CHK1 Cell_Lysis 1. Lyse treated cells to extract proteins Protein_Quantification 2. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Gel_Electrophoresis 3. Separate proteins by size via SDS-PAGE Protein_Quantification->Gel_Electrophoresis Protein_Transfer 4. Transfer proteins to a membrane (e.g., PVDF) Gel_Electrophoresis->Protein_Transfer Blocking 5. Block non-specific binding sites Protein_Transfer->Blocking Primary_Antibody 6. Incubate with primary antibody (e.g., anti-p-CHK1) Blocking->Primary_Antibody Secondary_Antibody 7. Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection 8. Detect signal using chemiluminescence Secondary_Antibody->Detection

Figure 3: General workflow for Western blot analysis.

Protocol Summary:

  • Sample Preparation: Treat cells with compounds, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate protein lysates on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Chk1 Ser345). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Growth Inhibition Study

Xenograft models are used to evaluate the in vivo efficacy of anticancer agents.

Xenograft_Study_Workflow Xenograft Study Workflow Tumor_Implantation 1. Implant human tumor cells subcutaneously into immunocompromised mice Tumor_Growth 2. Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization Treatment 4. Administer this compound and/or other agents Randomization->Treatment Monitoring 5. Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint 6. Euthanize mice at study endpoint and collect tumors Monitoring->Endpoint Analysis 7. Analyze tumor growth inhibition Endpoint->Analysis

Figure 4: Typical workflow for a xenograft tumor growth study.

Protocol Summary:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy). Administer the treatments according to the specified dose and schedule.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition for each treatment group.

Conclusion

This compound is a promising CHK1 inhibitor with potent preclinical activity across a range of cancer types, including colon, pancreatic, lung, and neuroblastoma. Its ability to potentiate the effects of DNA-damaging agents highlights its potential as a combination therapy. While direct comparative data with other CHK1 inhibitors is still emerging, the available evidence suggests that this compound is a highly selective and effective agent. Further investigation, particularly in clinical settings, is warranted to fully elucidate its therapeutic potential in oncology. This guide provides a foundational overview for researchers interested in exploring the utility of this compound in their own cancer models.

References

Validating CCT244747-Induced DNA Damage with γH2AX Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CCT244747, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a significant tool in cancer research and drug development. Its mechanism of action involves disrupting the DNA damage response (DDR), leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells. A key method for validating the DNA-damaging effects of this compound is through the immunofluorescent staining of phosphorylated H2AX (γH2AX), a well-established biomarker for DNA double-strand breaks (DSBs). This guide provides a comparative overview of this compound's performance in inducing DNA damage, supported by experimental data and detailed protocols for γH2AX staining.

This compound and the DNA Damage Response

CHK1 is a critical kinase in the DDR pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting CHK1, this compound prevents this arrest, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.[1][2][3][4] This effect is particularly potent in cancer cells that often have a defective G1 checkpoint and rely heavily on the S and G2 checkpoints regulated by CHK1.[1][2][3][4]

The induction of DNA damage by this compound, either alone or in combination with other genotoxic agents, can be effectively visualized and quantified by monitoring the formation of γH2AX foci.[5] H2AX is a histone variant that becomes rapidly phosphorylated at serine 139 upon the formation of a DNA double-strand break.[6][7][8] This phosphorylation event serves as a platform to recruit DNA repair proteins to the site of damage.[6][7][8] The number of γH2AX foci is considered to be directly proportional to the number of DSBs, making it a reliable and sensitive marker of DNA damage.[6][7][8]

Comparative Analysis of DNA Damage Induction

While this compound is effective as a standalone agent in certain contexts, its primary therapeutic potential lies in its ability to potentiate the effects of DNA-damaging chemotherapies and radiation.[1][2][3][4] The following table summarizes quantitative data on γH2AX induction by various CHK1 inhibitors and in combination with the genotoxic agent gemcitabine. This data is compiled from multiple studies to provide a comparative perspective.

Treatment Agent(s)Cell LineAssay MethodEndpoint MeasuredResultReference
This compound (0.3 µM) + SN38 (100 nmol/L) HT29 (Colon Cancer)Western BlotγH2AX InductionMarked increase in γH2AX compared to either agent alone.[1][5]
This compound (0.3 µM) + Gemcitabine (10 nmol/L) SW620 (Colon Cancer)Western BlotγH2AX InductionSignificant increase in γH2AX.[1][5]
Prexasertib (LY2606368) (10 nM) AsPC-1 (Pancreatic Cancer)Flow Cytometry% of γH2AX Positive S-phase Cells~30-40%[9]
MK-8776 (0.3 µM) AsPC-1 (Pancreatic Cancer)Flow Cytometry% of γH2AX Positive S-phase Cells~30-40%[9]
SRA737 (1 µM) AsPC-1 (Pancreatic Cancer)Flow Cytometry% of γH2AX Positive S-phase Cells~30-40%[9]
Gemcitabine + AZD7762 Pancreatic Tumor XenograftsImmunohistochemistryγH2AX ExpressionPersistent γH2AX expression.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

CCT244747_Mechanism cluster_0 DNA Damage cluster_1 Cell Cycle Checkpoint Genotoxic_Agents Genotoxic Agents (e.g., Gemcitabine) ATR ATR Genotoxic_Agents->ATR Replication_Stress Replication Stress Replication_Stress->ATR CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 CHK1->CDC25 inhibits DNA_Damage_Accumulation Increased DNA Damage (γH2AX) CDK1_2 CDK1/2 CDC25->CDK1_2 activates Cell_Cycle_Arrest S/G2 Arrest CDK1_2->Cell_Cycle_Arrest promotes This compound This compound This compound->CHK1 inhibits Apoptosis Apoptosis DNA_Damage_Accumulation->Apoptosis

Caption: this compound inhibits CHK1, leading to abrogation of the S/G2 checkpoint, increased DNA damage (γH2AX), and apoptosis.

gH2AX_Staining_Workflow A 1. Cell Culture and Treatment (e.g., with this compound) B 2. Cell Fixation (e.g., 4% Paraformaldehyde) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (e.g., 5% BSA) C->D E 5. Primary Antibody Incubation (anti-γH2AX) D->E F 6. Secondary Antibody Incubation (Fluorescently Labeled) E->F G 7. Counterstaining (e.g., DAPI for nuclei) F->G H 8. Imaging (Fluorescence Microscopy) G->H I 9. Image Analysis (Quantification of γH2AX foci) H->I

Caption: Experimental workflow for γH2AX immunofluorescence staining to detect DNA double-strand breaks.

Experimental Protocols

This compound Treatment of Cell Lines
  • Cell Culture: Plate cells at an appropriate density in a multi-well plate or on coverslips and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in a complete cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing this compound. For combination studies, the timing of the addition of the second agent (e.g., gemcitabine) should be optimized based on the specific experimental design.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, proceed with cell harvesting for downstream applications such as immunofluorescence staining.

γH2AX Immunofluorescence Staining Protocol

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

  • Cell Fixation:

    • Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X (Ser139) antibody) in the blocking buffer at the manufacturer's recommended concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Counterstain the nuclei by incubating with a DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslips with nail polish.

    • Visualize and capture images using a fluorescence microscope.

  • Image Analysis:

    • Quantify the number and intensity of γH2AX foci per nucleus using image analysis software such as ImageJ or specialized high-content screening platforms.

Conclusion

The use of this compound as a CHK1 inhibitor provides a powerful strategy to induce DNA damage in cancer cells, and γH2AX staining serves as a robust and quantifiable method to validate this effect. This guide offers a comparative framework and detailed protocols to assist researchers in designing and executing experiments to investigate the DNA-damaging properties of this compound and other similar agents. The provided data and workflows underscore the importance of γH2AX as a critical biomarker in the preclinical evaluation of DDR inhibitors.

References

A Head-to-Head Comparison of CHK1 Inhibitors: CCT244747 vs. CHIR-124

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent checkpoint kinase 1 (CHK1) inhibitors: CCT244747 and CHIR-124. This analysis is based on publicly available preclinical data to inform target validation, experimental design, and candidate selection.

Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Its activation leads to cell cycle arrest, providing time for DNA repair. In many cancer cells with defective cell cycle checkpoints (e.g., p53 mutations), there is an increased reliance on the CHK1-mediated S and G2/M checkpoints for survival, especially when challenged with DNA-damaging agents. This dependency makes CHK1 an attractive therapeutic target. Both this compound and CHIR-124 are potent ATP-competitive inhibitors of CHK1 that have been evaluated in preclinical models for their potential to sensitize cancer cells to chemotherapy and radiation.

Biochemical and Cellular Potency

Both this compound and CHIR-124 exhibit potent inhibition of CHK1 at the biochemical level, with IC50 values in the low nanomolar range. CHIR-124 demonstrates particularly high potency with a sub-nanomolar IC50. In cellular assays, both compounds effectively abrogate the G2 checkpoint induced by genotoxic stress.

ParameterThis compoundCHIR-124
Biochemical CHK1 IC50 7.7 nM[1][2]0.3 nM[3][4]
Cellular G2 Checkpoint Abrogation IC50 29 - 170 nM (in various cell lines)[5][6][7]Not explicitly stated in a comparable format
Single Agent Cytotoxicity (GI50) 0.33 - 3 µM (in various cell lines)[1]Not explicitly stated in a comparable format

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility and potential toxicity is its selectivity. Both this compound and CHIR-124 have been profiled against panels of other kinases. This compound is highlighted as a highly selective inhibitor with over 1,000-fold selectivity against the functionally related kinases CHK2 and CDK1.[5][6] CHIR-124 is also highly selective for CHK1 over CHK2 but shows potent inhibitory activity against FLT3 and PDGFR at concentrations approximately 20-fold higher than its CHK1 IC50.[3]

KinaseThis compound IC50CHIR-124 IC50
CHK1 7.7 nM[1][2]0.3 nM[3][4]
CHK2 >10,000 nM[5][6]697.4 nM[3]
CDK1 >10,000 nM[5][6]505.7 nM (Cdc2/cyclin B)[3]
FLT3 600 nM[1][5][6]5.8 nM[3]
PDGFR Not Reported6.6 nM[3]

In Vitro and In Vivo Activity

Both inhibitors have demonstrated the ability to potentiate the cytotoxic effects of various DNA-damaging agents in cancer cell lines, particularly those with p53 mutations.[3][4][5] This potentiation is achieved through the abrogation of the S and G2/M checkpoints, leading to premature mitotic entry and subsequent apoptosis.[3][4][5]

This compound is noted for its oral bioavailability and has shown efficacy in vivo, both as a single agent in a MYCN-driven neuroblastoma model and in combination with gemcitabine and irinotecan in various human tumor xenografts.[5][6][7] CHIR-124 has also demonstrated in vivo efficacy, potentiating the antitumor effects of irinotecan in a breast cancer xenograft model by abrogating the G2/M checkpoint and increasing apoptosis.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 phosphorylates p_CHK1 p-CHK1 (Active) CHK1->p_CHK1 Cdc25A_C Cdc25A/C p_CHK1->Cdc25A_C phosphorylates p_Cdc25A_C p-Cdc25A/C (Inactive) Cdc25A_C->p_Cdc25A_C CDK1_2 CDK1/2 p_Cdc25A_C->CDK1_2 inhibits Cell_Cycle_Arrest S and G2/M Checkpoint Arrest CDK1_2->Cell_Cycle_Arrest promotes Inhibitors This compound or CHIR-124 Inhibitors->p_CHK1 inhibit Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Lines Cancer Cell Lines (e.g., p53 mutant) Biochemical_Assay->Cell_Lines Cytotoxicity Cytotoxicity Assay (SRB) (GI50 determination) Cell_Lines->Cytotoxicity Checkpoint_Abrogation G2 Checkpoint Abrogation Assay (Flow Cytometry) Cell_Lines->Checkpoint_Abrogation Western_Blot Western Blot (Biomarker modulation, e.g., p-CHK1) Cell_Lines->Western_Blot Xenograft Human Tumor Xenograft Model Cytotoxicity->Xenograft Checkpoint_Abrogation->Xenograft Western_Blot->Xenograft Treatment Treatment with Inhibitor +/- Chemotherapy Xenograft->Treatment Tumor_Growth Tumor Growth Measurement Treatment->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (Biomarkers in tumor tissue) Treatment->PD_Analysis

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling CCT244747

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent and selective CHK1 inhibitor, CCT244747. Adherence to these procedures is critical to ensure personal safety and proper disposal.

This compound is a powerful kinase inhibitor that requires stringent handling protocols. Based on available safety data for this compound and similar chemical entities, this compound is classified as harmful if swallowed and is suspected of causing genetic defects. Therefore, it must be handled as a cytotoxic and potentially mutagenic agent. The following guidelines detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk.

Hazard Identification and Classification

Properly understanding the potential hazards of this compound is the first step in safe handling. The compound is associated with the following hazard classifications:

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)H302WarningHarmful if swallowed.
Germ Cell Mutagenicity (Category 1B)H340DangerMay cause genetic defects.
Acute Aquatic Toxicity (Category 1)H400WarningVery toxic to aquatic life.
Chronic Aquatic Toxicity (Category 1)H410WarningVery toxic to aquatic life with long lasting effects.[1]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all procedures involving this compound. This includes preparation of solutions, in-vitro and in-vivo studies, and disposal of waste.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).Provides a robust barrier against chemical permeation. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye/Face Protection Safety goggles with side-shields or a full-face shield.Protects against splashes and aerosols of the compound, which could be absorbed through the eyes or mucous membranes.
Protective Clothing Disposable, impermeable gown with long sleeves and tight-fitting cuffs.Prevents skin contact with the compound. The gown should be resistant to chemical penetration.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.Minimizes the risk of inhaling the powdered compound or any aerosols that may be generated during handling.

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is crucial to prevent contamination and exposure.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep_Area Designated Handling Area Don_PPE Don Full PPE Prep_Area->Don_PPE Enter Weigh_Compound Weigh this compound in a Ventilated Enclosure Don_PPE->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Perform Experimental Procedures Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Post-Experiment Segregate_Waste Segregate Contaminated Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE in Designated Area Segregate_Waste->Doff_PPE Dispose_Waste Dispose of Cytotoxic Waste Doff_PPE->Dispose_Waste

Caption: Workflow for Safe Handling of this compound

Detailed Experimental Protocols

1. Preparation and Handling:

  • Designated Area: All work with this compound, especially with the solid compound, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.

  • Donning PPE: Before entering the designated handling area, don the required PPE in the following order: gown, respirator (if needed), face shield or goggles, and two pairs of chemotherapy-rated gloves. The outer gloves should be tucked under the cuffs of the gown.

  • Weighing: When weighing the powdered form of this compound, use a balance inside a ventilated enclosure to prevent inhalation of the powder.

  • Solution Preparation: Prepare stock solutions in a chemical fume hood. Handle all solutions of this compound with the same level of precaution as the solid compound.

2. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing the full PPE ensemble, cover the spill with absorbent material.

  • Carefully collect the absorbent material and any contaminated debris and place it in a designated cytotoxic waste container.

  • Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.

3. Disposal Plan:

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be segregated as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.

  • Doffing PPE: After completing work and decontaminating the work area, doff PPE in a designated area, removing the outer gloves first, followed by the gown, face protection, and inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

  • Final Disposal: Cytotoxic waste must be disposed of through a certified hazardous waste disposal service, typically involving high-temperature incineration. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.